molecular formula NiRe B14362277 Nickel;rhenium CAS No. 92838-90-9

Nickel;rhenium

Cat. No.: B14362277
CAS No.: 92838-90-9
M. Wt: 244.900 g/mol
InChI Key: UJRJCSCBZXLGKF-UHFFFAOYSA-N
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Description

Significance of Rhenium Additions in Nickel-Based Superalloys

The addition of rhenium is essential for enhancing the high-temperature performance of nickel-based superalloys, which are vital for components like turbine blades, combustion chambers, and exhaust nozzles in jet engines. wikipedia.org The primary benefit of incorporating rhenium is a dramatic improvement in creep strength, which is the material's resistance to deforming under constant high-temperature stress. cam.ac.uk Adding around 3 wt% of rhenium can significantly extend the alloy's service life. refractorymetal.org

The "rhenium effect" is a result of several metallurgical mechanisms. mater-rep.comrheniumet.com Rhenium is one of the most effective solid solution strengthening elements in these alloys. rheniumet.com It has a strong tendency to partition into the gamma (γ) matrix phase of the superalloy, which strengthens this phase. tandfonline.com This partitioning also makes the lattice misfit between the γ matrix and the strengthening gamma-prime (γ') precipitates more negative, which can promote the formation of a "rafting" microstructure that is beneficial for creep resistance. cam.ac.uk Furthermore, rhenium atoms tend to form small clusters within the γ phase, which act as significant obstacles to dislocation movement, further increasing the alloy's strength. cam.ac.ukrheniumet.com Rhenium also slows down the diffusion rate of other elements within the alloy, which inhibits the coarsening and growth of the γ' precipitates at high temperatures, thereby maintaining the alloy's strength for longer periods. refractorymetal.orgrheniumet.com

The following table summarizes the key effects of rhenium on the properties of nickel-based superalloys:

Property EnhancedMechanism of ImprovementSource(s)
Creep Resistance Solid solution strengthening of the γ phase, promotion of rafting, hindering dislocation motion. cam.ac.ukrheniumet.comtandfonline.com
Fatigue Performance Improved high-temperature strength and microstructural stability.
High-Temperature Strength Formation of Re clusters, slowing of diffusion rates. cam.ac.ukrheniumet.com
Microstructural Stability Inhibition of γ' precipitate coarsening. refractorymetal.orgrheniumet.com

Current Research Frontiers and Prospective Applications for Nickel-Rhenium Systems

Current research on nickel-rhenium systems is driven by the need to balance performance with cost and to explore new functional applications beyond their traditional structural roles. A major research thrust is the development of superalloys with reduced rhenium content due to the element's high cost and supply volatility. wikipedia.orgminingnewsnorth.com This has led to the development of fourth-generation superalloys which often include ruthenium (Ru) to improve phase stability, allowing for a reduction in rhenium without compromising performance. nasa.gov Research is also focused on creating low-density superalloys by using elements like molybdenum (Mo) as a primary solid solution strengthener, which has a lower density than rhenium, to improve the thrust-to-weight ratio of turbine engines. nasa.gov

Beyond structural applications in aerospace and power generation, Ni-Re systems are being investigated for novel functional uses. neonickel.com A significant frontier is their application as catalysts. wikipedia.org Bimetallic Ni-Re catalysts are being explored for processes like the dry reforming of methane (B114726). frontiersin.org Another promising area is in electrocatalysis, where Ni-Re alloys have shown excellent activity for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) in water splitting. rsc.orgbakhtiniada.ru Research has demonstrated that inducing lattice strain in electrodeposited Ni-Re alloys can significantly boost their catalytic efficiency for producing hydrogen. rsc.org There is also potential for their use in nuclear applications, where materials require extreme resistance to radiation and corrosion at high temperatures. researchgate.netnumberanalytics.com

Emerging research areas include:

Low-Cost, High-Performance Alloys: Developing alloys with reduced or no rhenium, potentially incorporating other elements like ruthenium or cobalt to maintain stability and strength. nasa.gov

Electrocatalysis: Fabricating Ni-Re alloys as efficient and durable catalysts for water splitting to produce hydrogen fuel. rsc.orgacs.org

Advanced Catalysis: Using Ni-Re systems for chemical transformations, such as in catalytic converters or for the reforming of hydrocarbons. frontiersin.orgyale.edu

Nuclear Systems: Investigating Ni-Re alloys for critical components in advanced nuclear reactor designs due to their high-temperature stability and corrosion resistance. numberanalytics.com

Properties

CAS No.

92838-90-9

Molecular Formula

NiRe

Molecular Weight

244.900 g/mol

IUPAC Name

nickel;rhenium

InChI

InChI=1S/Ni.Re

InChI Key

UJRJCSCBZXLGKF-UHFFFAOYSA-N

Canonical SMILES

[Ni].[Re]

Origin of Product

United States

Phase Equilibria and Intermetallic Systems of Nickel Rhenium

Binary Nickel-Rhenium Phase Diagram Analysis

The Nickel-Rhenium system is characterized by a peritectic reaction and the formation of terminal solid solutions. researchgate.netnih.gov Due to the high temperatures involved, experimental analysis of the Ni-Re system presents considerable challenges, leading to some variations in published phase diagrams. nih.gov

Peritectic Reactions and Terminal Solid Solutions

The Ni-Re phase diagram is defined by a simple peritectic system. researchgate.net In this system, a peritectic reaction occurs where the liquid phase (L) and the high-temperature hexagonal close-packed (HCP) rhenium solid solution (ε-Re) react to form the face-centered cubic (FCC) nickel solid solution (γ-Ni). researchgate.netnih.gov This invariant reaction, expressed as L + ε ↔ γ, has been observed to occur at approximately 1620 °C. researchgate.net However, more recent differential thermal analysis (DTA) suggests a peritectic temperature of 1561.1 °C ± 3.4 °C. nih.gov

The terminal solid solutions in this system are the (Ni) FCC phase and the (Re) HCP phase. researchgate.netnih.gov The solubility of rhenium in nickel is limited, and conversely, the solubility of nickel in rhenium is also restricted. tms.orgmdpi.com At room temperature, there is a large miscibility gap in the Ni-Re phase diagram. tms.org The solidification process in peritectic Ni-Re alloys typically involves the initial formation of the high-temperature HCP phase, followed by the nucleation and growth of the FCC phase on the pre-existing HCP phase as the liquid becomes depleted in rhenium. nih.gov

Predicted and Experimentally Observed Intermetallic Phases and Their Thermodynamic Stability

First-principles calculations and thermodynamic modeling have predicted the existence of stable intermetallic compounds in the Ni-Re system at absolute zero. matec-conferences.orgbyu.edu These include Ni4Re with a D1a crystal structure and NiRe3 with a D019 crystal structure. matec-conferences.orgbyu.edu The formation enthalpies for Ni4Re (D1a) and NiRe3 (D019) have been calculated to be -64 kJ/mol and -115 kJ/mol, respectively. byu.edu

However, the thermodynamic stability of these phases at elevated temperatures is a subject of ongoing research. Monte Carlo simulations suggest that the Ni4Re (D1a) intermetallic phase is likely not stable above 600–700 °C. matec-conferences.org The inclusion of vibrational entropy could further decrease the solvus temperature of Ni4Re. matec-conferences.org The slow diffusion of rhenium in nickel suggests that the formation of this phase may only occur under specific, slow cooling conditions, which might explain why it has not been consistently observed experimentally at service temperatures. matec-conferences.org Computational assessments integrating Calphad modeling have confirmed that both D019 (NiRe3) and D1a (Ni4Re) phases can be stable at practical synthesis temperatures, suggesting they may have been overlooked in previous assessments. researchgate.net

Ternary and Quaternary Nickel-Rhenium Containing Systems

The addition of other elements to the Ni-Re binary system leads to more complex phase equilibria, which are crucial for the design of advanced alloys.

Phase Equilibria in the Ni-Re-V System

The Nickel-Rhenium-Vanadium (Ni-Re-V) system is built upon the characteristics of its constituent binary systems. researchgate.net The Ni-V system contains several intermetallic compounds, including Ni3V and Ni2V, and exhibits a congruent transformation for the Ni3V phase at 1045 °C. mdpi.com The Re-V system features two intermediate phases, σ and δ. researchgate.net An investigation into the Ni-Re-V system confirmed the presence of a single isothermal section. researchgate.net

Phase Equilibria in the Ni-Re-Zr System

The phase equilibria in the Nickel-Rhenium-Zirconium (Ni-Re-Zr) system are influenced by the strong interactions between nickel and zirconium. The Ni-Zr system itself is complex, with numerous intermetallic compounds such as Ni5Zr, Ni7Zr2, Ni10Zr7, NiZr, and NiZr2. cambridge.orgdeepdyve.com Experimental reinvestigation of the Ni-Zr system has helped to refine the phase diagram and the temperatures of equilibrium reactions. scientific.netrsc.org While specific experimental isothermal sections for the ternary Ni-Re-Zr system are not detailed in the provided sources, the behavior of the binary systems suggests a complex landscape of phase interactions.

Phase Equilibria in the Cr-Ni-Re System

The Chromium-Nickel-Rhenium (Cr-Ni-Re) system is of significant interest for the development of high-temperature alloys. anr.frresearchgate.net First-principles calculations have been employed to model the thermodynamic properties and calculate the ternary phase diagram for the σ phase in this system. aps.org The calculations have successfully reproduced the correct topology of the experimental ternary isothermal section of the phase diagram with a relatively small temperature difference. aps.org The Cr-Ni-Re system involves terminal solid solutions designated as α, γ, and ε. researchgate.net The study of this ternary system is fundamental for understanding and predicting the precipitation of topologically close-packed (TCP) phases, such as the σ phase, which can be detrimental to the mechanical properties of superalloys. anr.frscispace.com

Data Tables

Table 1: Predicted Intermetallic Phases in the Ni-Re System This table is interactive. Users can sort the data by clicking on the column headers.

Phase Crystal Structure Predicted Formation Enthalpy (kJ/mol) Predicted Stability Temperature
Ni4Re D1a -64 byu.edu < 600-700 °C matec-conferences.org

Table 2: Investigated Ternary and Quaternary Systems Containing Nickel and Rhenium This table is interactive. Users can sort the data by clicking on the column headers.

System Key Features Relevant Binary Information
Ni-Re-V Presence of a single isothermal section. researchgate.net Ni-V: Contains intermetallics like Ni3V and Ni2V. mdpi.com Re-V: Contains intermediate phases σ and δ. researchgate.net
Ni-Re-Zr Complex phase interactions expected. Ni-Zr: Numerous intermetallics including Ni5Zr, Ni7Zr2, Ni10Zr7, NiZr, NiZr2. cambridge.orgdeepdyve.com

Phase Equilibria in the Mo-Ni-Re System

The Mo-Ni-Re system is of significant interest for the development of Ni-based superalloys, where molybdenum and rhenium are added to enhance high-temperature performance. oaepublish.com However, these additions can lead to the formation of brittle topologically close-packed (TCP) phases. oaepublish.com Understanding the phase equilibria is therefore essential for predicting and controlling the microstructure of these alloys.

Experimental investigations of the Mo-Ni-Re system have been conducted at various temperatures. Studies at 1473 K and 1873 K using techniques like electron probe microanalysis (EPMA) and X-ray diffraction (XRD) have been crucial in determining the phase equilibria. oaepublish.com These investigations identified two ternary intermetallic compounds. oaepublish.com One of these was identified as having a body-centered tetragonal (bct) crystal structure, while the other possesses a modulated structure. oaepublish.com

Earlier work at 1425 K showed general agreement but only identified one ternary intermetallic compound, suggesting a possible misinterpretation of the phases in that study. oaepublish.comoaes.cc A key feature of this ternary system is the σ phase, which extends from the binary Mo-Re system. oaes.cc The complex crystallography of the σ phase has been a subject of detailed modeling. onera.fr

A summary of experimental investigations into the Mo-Ni-Re system is presented below:

Temperature (K) Methods Used Key Findings Reference
1873Equilibrated alloys, EPMA, XRDIdentification of two ternary intermetallic compounds. oaepublish.com
1473Equilibrated alloys, EPMA, XRDIdentification of two ternary intermetallic compounds. oaepublish.com
1425Equilibrated alloysIdentification of one ternary intermetallic compound. oaepublish.comoaes.cc

Phase Equilibria and Interactions within Ni-Al-Re-Ru Systems

The addition of ruthenium to Ni-Al-Re systems is known to improve the properties of single-crystal nickel-based superalloys. tms.org Ruthenium helps to suppress the formation of undesirable TCP phases. scribd.com The interactions between these elements are complex and influence the microstructure and mechanical properties of the alloys.

In Ni-Al-Re-Ru systems, Re and Ru have been found to preferentially substitute for Al atoms in the Ni₃Al (γ') phase. aip.org This substitution has a significant effect on the crystal lattice and the bulk modulus of the γ' phase. aip.org The interaction between Re and Al is attractive in the γ phase of nickel-based alloys, meaning Re tends to diffuse towards areas with higher Al content. data.go.id This interaction is crucial for controlling the formation and evolution of the γ' phase. data.go.id

Ab initio molecular dynamics simulations have shown that the self-interaction of Re in molten Ni-Re alloys transitions from repulsion to attraction as the Re content increases, a trend that is enhanced by the addition of Al. researchgate.net This suggests that the aggregation of Re, which is beneficial for the mechanical properties of superalloys, may be a self-reinforcing process. researchgate.net The duplex addition of Re and Ru has been shown to be more effective in strengthening the γ/γ' interface than the individual addition of either element, due to d-orbit hybridization and charge transfer among Re, Ni, and Ru atoms. hnu.edu.cn

Advanced Thermodynamic Modeling of Nickel-Rhenium Phase Relations

CALPHAD (CALculation of PHAse Diagrams) Approach

The CALPHAD method is a powerful computational tool for predicting phase diagrams and thermodynamic properties of multicomponent systems. thermocalc.com It relies on thermodynamic databases that contain model parameters for the Gibbs energy of individual phases. oaes.ccresearchgate.net These parameters are obtained by assessing experimental data and first-principles calculations. oaes.ccresearchgate.net

For the Ni-Re system, thermodynamic parameters have been established and are used in larger databases for Ni-based superalloys. oaepublish.com The CALPHAD approach has been extensively applied to the Ni-Mo-Re system to develop a reliable thermodynamic database. oaepublish.comresearchgate.net This database can predict phase equilibria and transformations, which is critical for understanding the stability of TCP phases. oaepublish.com The modeling of the σ phase in the Ni-Mo-Re system, for instance, often employs a complex 5-sublattice model to accurately represent its crystallography. onera.fr

Thermodynamic databases for Ni-based superalloys, such as TCNI13 and ME-Ni, include Ni and Re among many other elements, allowing for the calculation of phase equilibria in complex, multi-element alloys. thermocalc.commatcalc-engineering.com These databases are essential for accelerating alloy design and understanding their processing and in-service behavior. researchgate.net

Integration of First-Principles Data in Phase Diagram Construction

First-principles calculations, based on density functional theory (DFT), provide crucial data for the CALPHAD approach, especially for systems where experimental data is scarce or for understanding the stability of metastable phases. thermocalc.comresearchgate.net These calculations can determine formation enthalpies of intermetallic compounds and predict the stability of various crystal structures at 0 K. researchgate.net

In the context of the Ni-Re system, first-principles calculations have been used to compute the formation enthalpies of compounds in the Ni-Mo-Re system. oaepublish.comoaes.cc For example, in the Ni-Mo system, a constituent binary of the Mo-Ni-Re ternary, first-principles calculations revealed the stability of Ni₂Mo and Ni₈Mo, which contradicted some earlier phase diagram assessments. researchgate.net This highlights the importance of integrating ab initio data to refine thermodynamic models. researchgate.net

The combination of first-principles data with the CALPHAD method allows for a more accurate and predictive understanding of phase stability. oaes.ccresearchgate.net This integrated approach has been successfully used to develop thermodynamic databases for Ni-based superalloys, enabling the prediction of phase diagrams and properties in wider ranges of compositions and temperatures. oaepublish.comresearchgate.net Recent advancements also include the use of machine learning interatomic potentials, trained on ab-initio data, to further accelerate the construction of phase diagrams. skoltech.ru

Synthesis and Processing Methodologies for Nickel Rhenium Materials

Electrochemical Deposition of Nickel-Rhenium Alloys

Electrochemical deposition, or electroplating, is a cost-effective and efficient method for producing high-quality Ni-Re and Ni-Re alloy coatings on complex substrates. amazonaws.comdtic.mil This technique is particularly adept at creating nanocrystalline materials by promoting massive nucleation and limiting grain growth during electrocrystallization. ieeenap.org The composition, structure, and morphology of the resulting Ni-Re deposits are highly dependent on the electrolyte composition and the electrolysis conditions. ieeenap.orgresearchgate.net Stable, non-toxic electrolytes are often preferred for these processes. ieeenap.org

Sulfamate-based electrolytes are commonly used for the electrodeposition of Ni-Re alloys. researchgate.net A key advantage of the sulfamate (B1201201) system is its ability to achieve high current efficiencies, which can range from 20% to 90%. ieeenap.org However, this high efficiency is typically accompanied by a lower incorporation of rhenium into the deposit compared to other systems. ieeenap.org

Deposits from simple sulfamate electrolytes generally contain between 20% and 60% rhenium. researchgate.netresearchgate.net The rhenium content in the alloy is sensitive to the electrolysis parameters; for instance, as the deposition temperature increases, the amount of rhenium in the alloy tends to decrease. ieeenap.orgresearchgate.netresearchgate.net Despite the lower rhenium content, the sulfamate process is valued for its efficiency and the production of nanocrystalline alloy structures. ieeenap.orgresearchgate.net

Citrate (B86180) electrolyte systems provide an alternative route for Ni-Re alloy deposition, offering the ability to achieve significantly higher rhenium concentrations in the final coating. ieeenap.org The presence of citric acid and its ions acts as a complexing agent, which influences the deposition mechanism. amazonaws.comucj.org.ua By adjusting the concentration of potassium perrhenate (B82622) (KReO₄) in the citrate bath, the composition of the alloy can be precisely controlled. researchgate.netresearchgate.net

Using citrate electrolytes, it is possible to produce Ni-Re coatings with rhenium content exceeding 90 at.%. ieeenap.org For example, at a low potassium perrhenate concentration (0.01 M), the resulting alloy may contain 5-30% Re, but increasing the concentration to 0.02 M can yield alloys with 90-92% Re. researchgate.netresearchgate.net Unlike the sulfamate system, temperature has only a slight effect on the deposit composition in citrate baths. researchgate.netresearchgate.net The interaction between citrate, nickel, and perrhenate ions is complex, with studies suggesting the formation of various complexes and ion associates that facilitate the induced codeposition process. ucj.org.ua

The final properties of electrodeposited Ni-Re coatings are directly linked to the electrolysis parameters, which control the deposit's composition and nanocrystalline structure. ieeenap.orgresearchgate.net Key parameters include current density, electrolyte temperature, and pH. researchgate.netfudutsinma.edu.ng

Current Density: The current density significantly affects the rhenium content in the deposited alloy. researchgate.net In citrate electrolytes, for example, the rhenium fraction in the deposit changes with varying current densities. researchgate.net The current density also influences the deposition rate and the microhardness of the resulting nanocrystalline coating. researchgate.net

Temperature: In sulfamate systems, an increase in temperature leads to a decrease in the rhenium content of the alloy. ieeenap.orgresearchgate.netresearchgate.net Conversely, in citrate baths, temperature has a much less pronounced effect on the alloy's composition. researchgate.netresearchgate.net Temperature can also affect the deposition rate and the grain size of the deposit. researchgate.netfudutsinma.edu.ng For pure nickel coatings, lower temperatures have been shown to increase microhardness. researchgate.net

pH: The pH of the electrolyte is a critical factor, influencing Faradaic efficiency, deposition rate, and alloy composition. fudutsinma.edu.ng For Re-Ir-Ni alloys, increasing the pH from 2.0 to 8.0 was found to increase Faradaic efficiency and the deposition rate. amazonaws.com The highest rhenium content was achieved at a pH of 2.5. amazonaws.com The pH also determines the adsorption of additives and can be used to manage internal stress in the deposited material. fudutsinma.edu.ng

A general trend observed is that as the fraction of rhenium in the deposit increases, the grain size of the nanocrystalline alloy decreases. ieeenap.orgresearchgate.net This relationship between composition and structure is crucial for tailoring the mechanical and corrosion properties of the coatings. researchgate.net

Table 1: Influence of Electrolysis Parameters on Ni-Re Alloy Deposition

Parameter Electrolyte System Effect on Rhenium Content Effect on Structure/Properties Citation
Current Density Citrate Varies with density Influences deposition rate and microhardness. researchgate.netresearchgate.net
Temperature Sulfamate Decreases with increasing temperature. Affects grain size and deposition rate. ieeenap.orgresearchgate.netresearchgate.netresearchgate.net
Citrate Slightly affects composition. researchgate.netresearchgate.net

| pH | Citrate (Re-Ir-Ni) | Highest Re content at pH 2.5. | Affects Faradaic efficiency and deposition rate. | amazonaws.comfudutsinma.edu.ng |

Citrate Electrolyte Systems for Nickel-Rhenium Coatings

Solution Combustion Synthesis Routes for Rhenium and Nickel-Rhenium

Solution Combustion Synthesis (SCS) is a method for producing high-purity, nanocrystalline metal powders, including rhenium and its alloys. osti.govlabpartnering.org The process involves creating an aqueous solution containing a metal precursor (an oxidizer, such as a metal salt), a fuel (a reducing agent), and a base-soluble ammonium (B1175870) salt of the target metal, such as ammonium perrhenate for rhenium. osti.govlabpartnering.org

The solution is heated to evaporate the water, which initiates a self-sustaining combustion reaction. labpartnering.org This rapid, exothermic reaction yields a fine, high-purity powder, often an oxide, which can then be reduced to a nanocrystalline metal powder. labpartnering.org For producing Ni-Re alloys, precursors for both metals can be dissolved in the initial solution. labpartnering.org This technique offers a pathway to materials with a high degree of phase homogeneity due to the atomic-level mixing of precursors in the solution. labpartnering.org

Alkoxide-Based Precursor Synthesis for Nickel-Rhenium Alloys (e.g., Nickel-Rhenium-Cobalt Methoxo-Complexes)

Alkoxide-based synthesis is a "soft chemistry" route used to produce fine or nanosized powders of metals and alloys, including Ni-Re. finechem-mirea.ru This method utilizes mono- or heterometallic alkoxides as precursors, which allows for precise control over the final material's composition and homogeneity. finechem-mirea.ru A significant challenge in producing Ni-Re alloys via traditional melting is the vast difference in the melting points of nickel (1726 K) and rhenium (3360 K), which makes achieving a chemically uniform alloy difficult and energy-intensive. finechem-mirea.ru

The alkoxide route circumvents this by using chemically uniform precursor compounds, such as trimetallic nickel-rhenium-cobalt methoxo-complexes. finechem-mirea.ru These precursors can be synthesized via electrochemical methods, like the anodic dissolution of the metals in an alcohol medium. finechem-mirea.rumdpi.com The resulting liquid is then subjected to vacuum evaporation to yield a final powder precursor. finechem-mirea.ru Thermal decomposition of these alkoxide derivatives under specific conditions can produce simple and complex oxides, hydroxides, or the desired alloy powders. finechem-mirea.ru This technique is particularly advantageous for creating a homogeneous distribution of doping elements like rhenium within the nickel matrix. finechem-mirea.ruresearchgate.net

Powder Metallurgy and Spark Plasma Sintering Techniques for Nickel-Rhenium Materials

Powder metallurgy (PM) provides a versatile platform for manufacturing bulk Ni-Re materials and components. tms.orgadvanceseng.com This approach is especially useful for producing alloys containing high-melting-point elements like rhenium and for fabricating parts from intermetallics like nickel aluminide (NiAl), which are difficult to machine. tms.orgadvanceseng.com Techniques such as mechanical alloying can be used to prepare Re-based master alloys (e.g., Re-Ni) from pure metal powders, which can then be used to produce superalloys with higher microstructural homogeneity. h2.pl

Spark Plasma Sintering (SPS) is an advanced PM technique that uses pulsed direct current and uniaxial pressure to rapidly consolidate powders at lower temperatures and shorter times than conventional sintering methods. advanceseng.commdpi.com SPS has been successfully used to fabricate Ni-Re and Ni-Cr-Re materials. mdpi.comresearchgate.net The process allows for the densification of powder mixtures, including those modified with rhenium, to create advanced materials for high-temperature applications. mdpi.com For instance, NiAl with small additions of rhenium, processed via SPS or hot pressing, has shown significant improvements in fracture toughness and flexural strength. advanceseng.comiaea.org Similarly, tungsten heavy alloys with rhenium additions processed through SPS exhibit refined microstructures and enhanced mechanical properties. refractorymetal.org

Table 2: Compound Names Mentioned in Article

Compound Name Chemical Formula
Nickel Ni
Rhenium Re
Nickel-Rhenium Ni-Re
Nickel Sulfamate Ni(SO₃NH₂)₂
Ammonium Perrhenate NH₄ReO₄
Potassium Perrhenate KReO₄
Citric Acid C₆H₈O₇
Rhenium(VI) Oxide ReO₃
Nickel Aluminide NiAl
Ammonium Nitrate NH₄NO₃
Nickel(II) Oxide NiO
Chromium(III) Oxide Cr₂O₃
Tungsten W
Cobalt Co
Iron Fe
Molybdenum Mo
Nickel-Chromium Ni-Cr
Aluminum Oxide Al₂O₃
Rhenium Diboride ReB₂
Rhenium Heptoxide Re₂O₇
Rhenium Disulfide ReS₂
Niobium Nb
Tantalum Ta

Directional Solidification Processes for Single-Crystal Nickel-Rhenium Containing Alloysaip.org

The core principle of directional solidification involves creating a steep temperature gradient across the molten alloy and then moving that gradient in a controlled, unidirectional manner. scispace.com This forces the solid-liquid interface to advance, promoting the competitive growth of columnar grains. To achieve a single-crystal structure, a "grain selector," often a helical channel, is incorporated into the mold design to allow only one favorably oriented grain—typically with a <001> crystallographic orientation—to propagate and form the entire casting. nih.gov

Several methodologies have been developed for the directional solidification of Ni-Re alloys, with the Bridgman method being the most prevalent in industrial applications. nih.govmdpi.com

Bridgman Method

The Bridgman (or Bridgman-Stockbarger) method is a cornerstone of industrial single-crystal casting. scispace.commdpi.com In this process, a ceramic shell mold is filled with the molten Ni-Re superalloy and then slowly withdrawn from a high-temperature furnace into a cooling zone. scispace.commdpi.com This controlled withdrawal establishes the directional heat extraction necessary for single-crystal growth.

Key process parameters are meticulously controlled to maintain a stable, planar solidification front and prevent the formation of defects like stray grains or freckle chains. ams.org.cnscientific.net Research indicates that rhenium, due to its high density, can influence convective flows in the melt, which may affect defect formation. scientific.net

Research Findings and Process Parameters: Studies on Ni-Re containing superalloys like CMSX-4 have investigated the influence of process variables on the final microstructure and properties. The withdrawal rate, in particular, is a critical parameter. mdpi.com An increase in the withdrawal rate leads to a finer microstructure but also enhances the segregation of alloying elements such as Rhenium, Tungsten, and Tantalum. mdpi.commdpi.com The thermal gradient (G) and solidification velocity (V) are paramount, with their ratio (G/V) determining the stability of the solidification front. scispace.com

Below is a table summarizing typical processing parameters for the Bridgman method based on research findings for Ni-Re containing superalloys. mdpi.comtandfonline.comdntb.gov.ua

ParameterTypical Value/RangeSignificance
Heater Temperature ~1550 °CEnsures complete melting and appropriate superheat. mdpi.com
Temperature Gradient (G) 5 - 8.5 K/mmA high gradient helps maintain a planar solid-liquid interface and reduces microstructural defects. tandfonline.com
Withdrawal Rate (V) 1 - 7 mm/minDirectly influences the solidification velocity, microstructure refinement, and elemental segregation. mdpi.com
Cooling Rate (G x V) 5 - 60 K/minAffects the primary dendrite arm spacing (PDAS) and overall microstructural scale. scispace.com

An alternative to the standard Bridgman process is the Liquid Metal Cooling (LMC) method, which achieves a higher temperature gradient (2 to 3 times greater) by immersing the mold into a liquid metal bath, such as tin. scispace.comtandfonline.com This enhanced cooling can lead to finer dendritic structures and improved mechanical properties. mdpi.comtandfonline.com

Czochralski Method

The Czochralski (CZ) method, while fundamental to the production of large single crystals for the semiconductor industry, is less common for manufacturing complex Ni-Re superalloy components. diva-portal.orgnumberanalytics.com In this technique, a seed crystal is dipped into a melt and then slowly pulled upward while rotating. numberanalytics.comicm.edu.pl The rotation and pull rate are precisely controlled to grow a large, cylindrical single crystal from the melt. icm.edu.pl While capable of producing very high-quality crystals, the process is generally not suited for the intricate, near-net-shape geometries required for turbine blades. numberanalytics.comresearchgate.net

Floating Zone Method

The Floating Zone (FZ) method is a crucible-less technique primarily used for producing high-purity single crystals for research purposes. cam.ac.ukpsi.ch A narrow region of a solid rod of the Ni-Re alloy is melted using a focused heat source, such as an infrared image furnace. warwick.ac.uk This molten zone is held in place by surface tension and is moved along the length of the rod. psi.ch As it travels, it leaves behind a solidified, purified single crystal. psi.ch The FZ method is excellent for achieving high purity as the melt does not contact a crucible, but it is not practical for the industrial-scale production of complex superalloy parts. youtube.com

Microstructural Evolution and Characterization in Nickel Rhenium Alloys

Distribution and Partitioning Behavior of Rhenium within γ/γ′ Superalloy Phases

The degree of this partitioning can be quantified by the partitioning coefficient, KRe = (at.% Re in γ) / (at.% Re in γ′). Studies have shown that rhenium has one of the highest partitioning coefficients among refractory elements, indicating its strong preference for the γ matrix. osti.gov However, this behavior is not immutable and can be influenced by other alloying elements. For instance, the presence of ruthenium (Ru) can lead to a more homogeneous distribution of rhenium between the γ and γ′ phases, a phenomenon known as "reverse partitioning". tms.orgfau.de This interaction reduces the extent to which rhenium segregates to the γ phase. researchgate.net

The partitioning of rhenium also has a significant impact on the lattice parameters of the constituent phases. By segregating to the γ matrix, rhenium increases its lattice constant while having a minimal effect on the γ′ lattice constant. tms.org This alters the γ/γ′ lattice misfit, a critical parameter that influences precipitate morphology, coherency stresses, and the formation of interfacial dislocation networks. tms.orgimim.pl

Table 1: Partitioning Behavior of Rhenium and Other Elements
ElementPredominant PhaseEffect of Rhenium AdditionReference
Rhenium (Re)γ (Matrix)N/A tms.orgtandfonline.com
Tungsten (W)γ' (Precipitate)Partitioning can be reversed to the γ phase in the presence of certain elements like Tantalum. dierk-raabe.com
Chromium (Cr)γ (Matrix)Re addition increases the partitioning coefficient of Cr. dierk-raabe.comresearchgate.net
Cobalt (Co)γ (Matrix)Partitions to the γ phase. dierk-raabe.comscispace.com
Ruthenium (Ru)Slightly γ (Matrix)Causes more homogeneous distribution of Re (reverse partitioning). tms.orgfau.de
Aluminum (Al)γ' (Precipitate)Strong γ' former. tms.org
Tantalum (Ta)γ' (Precipitate)Strong γ' former. dierk-raabe.com

Solute Atom Segregation and Pileup Phenomena (e.g., Rhenium "Bow Wave" Effect at Interfaces)

During cooling from high temperatures or during coarsening, the γ/γ′ interface migrates. matec-conferences.org Because rhenium is the slowest diffusing transition metal in nickel, it can struggle to diffuse away from the moving interface. matec-conferences.orgdierk-raabe.com This leads to a pileup or segregation of rhenium atoms in the γ phase just ahead of the advancing γ/γ′ interface. matec-conferences.orgresearchgate.net This phenomenon is often referred to as the "bow wave" effect. tms.orgufl.edu

The formation of this rhenium-enriched layer at the interface is dependent on temperature and cooling rates. matec-conferences.orgresearchgate.net At very high temperatures (e.g., 950-1100°C), the interface migration during cooling can be faster than the diffusion of rhenium, causing rhenium to accumulate. researchgate.net At lower temperatures, the diffusion of rhenium may be sufficient to keep pace with the interface movement, preventing significant pileup. researchgate.net This segregation can also be observed at the interfaces of secondary and tertiary γ′ precipitates that form during cooling. matec-conferences.org

This interfacial segregation is distinct from the general partitioning behavior and has direct consequences for microstructural evolution. The rhenium-rich layer can hinder the movement of the γ/γ′ interface, thereby slowing down the kinetics of precipitate coarsening. tms.org Furthermore, this segregation can pin dislocations at the interface, making their climb and glide more difficult, which contributes to the alloy's creep resistance. bham.ac.uk Some atom probe tomography studies have confirmed the presence of rhenium-enriched areas near γ/γ′ interfaces. matec-conferences.orgscispace.comtms.org

Microstructural Coarsening Kinetics in Rhenium-Containing Systems

The coarsening of γ′ precipitates, a process where larger precipitates grow at the expense of smaller ones (Ostwald ripening), is a primary mechanism of microstructural degradation at high temperatures. uni-bayreuth.de The addition of rhenium significantly retards the coarsening kinetics of γ′ precipitates. matec-conferences.orgresearchgate.netresearchgate.net This is one of the most crucial benefits of rhenium, as it enhances the microstructural stability and extends the service life of the alloy at elevated temperatures. mdpi.comresearchgate.net

The retardation effect is attributed to several factors:

Slow Diffusion: Rhenium is the slowest diffusing element among the common additions to nickel-based superalloys. matec-conferences.orgdierk-raabe.com Since coarsening is a diffusion-controlled process, the slow diffusion of rhenium in the γ matrix effectively slows down the transport of material necessary for precipitate growth. researchgate.netpolyu.edu.hk

Interfacial Segregation: As discussed in the previous section, the pileup of rhenium at the γ/γ′ interface can impede its movement, thus slowing coarsening. tms.org

Reduced Interfacial Energy: Rhenium additions can reduce the γ/γ′ interfacial energy, which is a thermodynamic driving force for coarsening. researchgate.netresearchgate.net

Studies have quantitatively shown that the coarsening rate constant is substantially lower in rhenium-containing alloys compared to their rhenium-free counterparts. polyu.edu.hkams.org.cn While rhenium additions strongly alter coarsening kinetics, it has been observed that additions of ruthenium have a less significant effect on the coarsening rate. researchgate.net

Table 2: Influence of Rhenium on γ′ Coarsening Kinetics
Alloy System/ConditionObservation on CoarseningKey FindingReference
Ni-based superalloys with 0-4 wt.% ReRe retards γ′ coarsening.Slower coarsening kinetics result in longer rupture lives. researchgate.net
Ni-Cr-Al-Re vs. Ni-Cr-AlAddition of Re resulted in a considerable deceleration of coarsening kinetics.The effect is attributed to Re's low diffusion coefficient. matec-conferences.org
Long-term exposure (>5000 h) at 900°CRe addition can effectively decrease the coarsening rate.Re reduces interfacial energy and can trigger a transition to an interface-diffusion-controlled coarsening mechanism. researchgate.net
Ni-Ta-Re superalloysThe coarsening rate of the γ' phase decreases with the increase of Re content.The effective diffusion coefficient decreases with higher Re content. ams.org.cn

Mechanisms of Topologically Close-Packed (TCP) Phase Formation and Suppression

While highly beneficial for strength, rhenium is also a potent promoter of topologically close-packed (TCP) phase formation. cam.ac.uktms.orgmdpi.com TCP phases, such as the σ, μ, and P phases, are brittle, crystallographically complex intermetallics that are rich in refractory elements like Re, W, Mo, and Cr. mdpi.comresearchgate.net Their precipitation is detrimental to mechanical properties, as they can act as crack initiation sites and deplete the surrounding matrix of valuable solid-solution strengthening elements. tandfonline.comdierk-raabe.com

The formation of TCP phases in rhenium-containing alloys is driven by the high concentration of TCP-forming elements in the γ matrix, a direct consequence of rhenium's strong partitioning behavior. tms.orgtandfonline.com During high-temperature exposure, these elements can segregate, often at γ/γ' interfaces, providing nucleation sites for TCP phases. 75wfc.com The precipitation can occur sequentially, for example, with the σ phase forming first and then transforming into the μ or P phase. researchgate.net75wfc.com

To counteract this instability, modern superalloys often include elements like ruthenium (Ru). scispace.comtandfonline.com Ruthenium has been shown to effectively suppress or retard the formation of TCP phases. tms.orgtandfonline.comdierk-raabe.com The proposed mechanisms for this suppression include:

Promoting a more homogeneous distribution of Re (reverse partitioning), which reduces the peak concentration of Re in the γ phase. dierk-raabe.com

Increasing the solubility of Re and W in the γ-matrix. dierk-raabe.com

Retarding the transformation kinetics and increasing the incubation time for TCP phase nucleation. dierk-raabe.com

Alloy design often involves balancing the amount of rhenium needed for creep strength against the concentrations of other elements like chromium and cobalt to maintain microstructural stability and prevent TCP formation. cam.ac.ukresearchgate.net

Dislocation Network Formation and Evolution within γ Matrix and at γ/γ′ Interfaces

The high-temperature strength of nickel-based superalloys relies heavily on the resistance to dislocation motion. The γ/γ′ interface acts as a primary obstacle. During creep, dislocations accumulate at these interfaces, forming complex and regular networks. nih.govmdpi.comscispace.com The density and stability of these dislocation networks are critical; a finer, more stable network provides greater resistance to creep deformation. scispace.commdpi.com

Rhenium influences dislocation networks in several ways:

Solid Solution Strengthening: The high concentration of large rhenium atoms in the γ matrix impedes the glide of dislocations through the matrix channels, increasing the stress required for movement. nih.govmdpi.com

Interfacial Network Stability: By segregating to the γ/γ′ interface and the cores of the interfacial dislocations themselves, rhenium can pin the dislocations, making their movement via climb and glide more difficult. nih.govbham.ac.uk This enhances the stability of the dislocation network. mdpi.com Atomistic simulations and experimental observations suggest Re dopants at the interface can facilitate the movement of certain partial dislocations but also act as a drag on others, highlighting a complex interaction. nih.govresearchgate.net

Modification of Stacking Fault Energy: Rhenium can reduce the stacking fault energy of the alloy, which can influence the deformation mechanisms and enhance creep resistance. mdpi.com

Lattice Misfit Effects: By increasing the γ/γ' lattice misfit, rhenium promotes the formation of denser interfacial dislocation networks to accommodate the strain. scispace.com A denser network with smaller mesh spacing is more effective at blocking dislocations from shearing the γ′ precipitates. scispace.commdpi.com

Electronic Structure and Interatomic Bonding in Nickel Rhenium Systems

Density Functional Theory (DFT) Investigations of Electronic States and Orbital Hybridization

Specifically, in the context of nickelates, studies have shown substantial hybridization between the Ni-d(x²-y²) orbital and itinerant electrons. pku.edu.cn While these studies are not directly on Ni-Re alloys, they highlight the propensity of nickel's d-orbitals to hybridize, a key factor in its alloys. The d-band model is a central concept in understanding these interactions, where the energy level of the d-band center relative to the Fermi level can characterize the reactivity and bonding strength at metal surfaces. reading.ac.uk

DFT calculations on Ni-Re alloys indicate that the interatomic interactions are sensitive to alloy composition, atomic volume, and magnetic state. researchgate.net These calculations are crucial for understanding the ordering tendencies and the formation of various phases within the alloy system. researchgate.net

Analysis of Rhenium d-States Occupancy and Its Contribution to Bonding

The occupancy of rhenium's d-states plays a critical role in the bonding characteristics of Ni-Re alloys. Rhenium, with its partially filled d-orbitals, actively participates in metallic bonding. In various rhenium compounds, the d-orbital occupancy is a key determinant of the material's electronic and magnetic properties. For instance, in rhenium disulfide (ReS₂), the Re d-orbital and sulfur p-orbital are the main components of the defect states. asau.ru

In the context of Ni-Re alloys, the contribution of Re d-states to bonding is significant. The high bond energy of elements like rhenium is a key factor in their ability to strengthen the solid solution. researchgate.net The formation of Re-Re bonds has been observed in other rhenium-containing materials, which imparts specific structural and electronic properties. asau.ru While direct data on Re d-state occupancy in Ni-Re from the provided search results is limited, the general principles of metallic bonding and the known behavior of rhenium in other systems suggest a substantial contribution to the cohesive energy of the alloy through its d-electrons.

Short-Range Ordering Phenomena in Nickel-Rhenium Solid Solutions

In what are often assumed to be random solid solutions, short-range ordering (SRO) can occur, where certain atomic pairings are more favorable than others. In Ni-Re solid solutions, DFT calculations have indicated that short-range ordering of Re atoms can be expected. researchgate.net This phenomenon is not unique to the Ni-Re system; for example, in NiCoCr alloys, extended X-ray absorption fine structure (EXAFS) analysis has shown that Cr atoms are favorably bonded with Ni and Co, indicating SRO. aps.orgosti.gov

This ordering is more than a structural curiosity; it has tangible effects on the material's properties. For Ni-Re alloys, Monte Carlo simulations based on first-principles calculations for a Ni₀.₉₁Re₀.₀₉ alloy have shown a strong ordering tendency of the (11/20) type, which could lead to the precipitation of the D1a ordered structure at approximately 940 K. researchgate.net However, it is noted that the theoretical models may overestimate the strength of this ordering tendency compared to experimental observations. researchgate.net The presence of SRO can influence mechanical properties by creating local regions with different characteristics that interact with dislocations. tms.org

Alloy SystemExperimental TechniqueObservationImplication
Ni-ReAtom Probe Tomography, DFTPotential for Re short-range ordering. researchgate.netAffects dislocation motion and creep properties.
NiCoCrX-ray/Neutron Total Scattering, EXAFSFavorable bonding between Cr and Ni/Co. aps.orgosti.govContributes to low electrical and thermal conductivity. osti.gov
Ni₀.₉₁Re₀.₀₉Monte Carlo Simulations (from DFT)Strong ordering tendency of (11/20) type. researchgate.netPotential for D1a ordered structure precipitation. researchgate.net

Correlations between Electronic Structure and Atomic Diffusion Characteristics

The electronic structure of an alloy has a direct impact on the diffusion behavior of its constituent atoms. Slow-diffusing elements like rhenium are known to retard dislocation climb, a key creep mechanism at high temperatures. bham.ac.uk This slow diffusion is intrinsically linked to the electronic interactions between rhenium and the nickel matrix.

First-principles calculations have been used to study the diffusion of various elements, including Re, in nickel. researchgate.net These studies calculate migration energy barriers for atomic jumps. The repulsive interaction between a solute atom and a vacancy can lead to a higher migration barrier, thus inhibiting diffusion. researchgate.net In the case of Re in Ni, a strong solute-vacancy repulsive interaction results in a higher migration barrier compared to Ni self-diffusion. researchgate.net

The slow diffusion of rhenium in the γ-Ni phase is a well-documented contributor to the enhanced creep resistance of Ni-based superalloys. researchgate.netbham.ac.uk The underlying reason for this slow diffusion is the strong bonding and electronic interactions between Re and Ni atoms, which makes it energetically unfavorable for Re atoms to move through the lattice. This correlation between electronic structure and diffusion is a critical aspect of the "rhenium effect" in superalloys.

Diffusing ElementHost MetalKey Finding from First-Principles
ReNiStrong solute-vacancy repulsive interaction leads to a high migration barrier. researchgate.net
CoNiActivates the movement of surrounding host Ni atoms. researchgate.net
RuNiDeactivates the movement of surrounding host Ni atoms. researchgate.net

Computational Materials Science Approaches for Nickel Rhenium Systems

Computational materials science provides indispensable tools for understanding and developing nickel-rhenium (Ni-Re) alloys, particularly the complex superalloys used in high-temperature applications. These methods allow for the exploration of vast compositional and processing spaces, accelerating the design of new materials with enhanced performance. By simulating materials at various scales, from individual atoms to macroscopic properties, researchers can predict material behavior, optimize compositions, and tailor microstructures for specific applications.

Mechanical Response and Deformation Mechanisms in Nickel Rhenium Alloys

Creep Behavior of Single-Crystal Nickel-Based Superalloys with Rhenium Additions

The introduction of rhenium into single-crystal nickel-based superalloys has a profound effect on their creep behavior, which varies significantly with temperature. Rhenium, primarily dissolving in the γ (gamma) matrix, acts as a potent solid-solution strengthener. researchgate.net This strengthening effect is a key factor in the improved creep resistance observed in rhenium-containing alloys.

Compared to rhenium-free counterparts, alloys with rhenium, such as a 4.5% Re alloy, exhibit superior creep resistance and longer rupture life under various stress and temperature conditions. researchgate.net For instance, the addition of 3wt% Re to the PWA 1480 superalloy to create PWA 1480+Re resulted in the longest creep lifetime at both 704°C and 815°C compared to PWA 1480 and PWA 1484. tms.org

The following table provides a comparative view of the creep properties of different nickel-based superalloys with varying rhenium content:

AlloyRhenium Content (wt%)Temperature (°C)Stress (MPa)Creep Life (hours)Minimum Creep Rate (%/h)
PWA 14800760750<244-
PWA 1480+Re3704-> PWA 1480 & PWA 1484Least primary creep
PWA 14843760---
2% Re Alloy2980--Lower than 4.2% Re alloy
4.2% Re Alloy4.21040-1100-Better than 2% Re alloy-
6% Re/5% Ru Alloy68008602860.0069
6% Re/5% Ru Alloy68008802040.0148
6% Re/5% Ru Alloy61170110193-

Data compiled from multiple research findings. researchgate.nettms.orgmdpi.combohrium.comresearchgate.net

Mechanisms of Ultra-High Temperature Creep

At ultra-high temperatures, typically above 1000°C, the creep deformation of rhenium-containing nickel-based superalloys is characterized by several key mechanisms. A primary deformation mode involves dislocations sliding within the γ matrix and climbing over the rafted γ' (gamma-prime) precipitates. bohrium.comresearchgate.netmdpi.comresearchgate.net The γ' precipitates, which are a strengthening phase, tend to coarsen and form a raft-like structure perpendicular to the applied stress axis. tms.org

The presence of refractory elements like rhenium increases the resistance to dislocation movement within the γ matrix. bohrium.comresearchgate.net As creep progresses into the later stages, dislocations can shear into the γ' phase. bohrium.commdpi.com This shearing process can lead to the formation of Kear-Wilsdorf (K-W) locks, which are immobile dislocation configurations that significantly hinder further dislocation motion and enhance creep resistance. bohrium.comresearchgate.netmdpi.com The formation of a greater number of K-W locks is associated with a smaller strain rate and improved creep resistance. bohrium.com

The stability of the microstructure at these extreme temperatures is crucial. Rhenium, along with other elements like ruthenium, can delay elemental diffusion, which helps in retaining a higher number of K-W locks and contributes to good creep resistance. bohrium.com Damage at ultra-high temperatures often initiates at the interface of the twisted raft-like γ/γ' structure, with cracks propagating perpendicular to the stress axis. researchgate.netmdpi.com

The creep exponent in Norton's power law for many of these alloys at ultra-high temperatures (e.g., 1250°C) is typically between 6 and 9, suggesting that dislocation glide and climb are the rate-limiting deformation mechanisms. mdpi.comdntb.gov.ua

Mechanisms of Intermediate Temperature Creep

During creep at intermediate temperatures (approximately 650°C to 850°C), the deformation mechanisms in rhenium-containing nickel-based superalloys differ from those at ultra-high temperatures. tms.org A significant characteristic at this temperature range is that the γ' phase often does not form a raft-like structure. mdpi.com

In the early and middle stages of creep, the primary deformation mechanism is dislocation slipping or climbing within the softer γ matrix channels. mdpi.com As the creep process advances to the later stages, dislocations begin to shear the γ' strengthening phase. mdpi.com This shearing of the γ' phase is a critical aspect of the deformation process at intermediate temperatures. tms.orgmdpi.com

The addition of rhenium influences which deformation mechanism dominates. For example, in PWA 1480, deformation is primarily by dislocations constrained to the γ matrix. In contrast, PWA 1484, which also contains rhenium, is dominated by stacking fault shear of the γ' phase. tms.org The modified PWA 1480+Re alloy exhibited stacking fault shear from more than one slip system and displayed the least amount of primary creep. tms.org

The formation of Kear-Wilsdorf locks through the cross-slip of dislocations from {111} to {100} planes also plays a significant role in enhancing creep resistance at intermediate temperatures. mdpi.comjmst.org Additionally, the low stacking fault energy of some of these alloys allows for the decomposition of superdislocations shearing into the γ' phase, further impeding dislocation movement. mdpi.com

Role of Rhenium in Retarding Dislocation Motion and Enhancing Creep Resistance

Rhenium significantly enhances the creep resistance of nickel-based superalloys primarily by impeding the motion of dislocations. This is achieved through a combination of solid solution strengthening, its influence on dislocation mechanisms, and its effect on microstructural stability.

As a solid solution strengthener, rhenium, which has a larger atomic radius than nickel, increases the flow stress of the γ matrix. mdpi.com Atom-probe microanalysis has revealed the presence of small rhenium clusters, approximately 1.0 nm in size, in the matrix of some superalloys. iaea.org These clusters can act as more effective obstacles to dislocation motion compared to isolated solute atoms. iaea.org

Furthermore, the addition of rhenium increases the lattice mismatch between the γ and γ' phases, which can lead to the formation of a finer and more regular interfacial dislocation network, further enhancing creep resistance. researchgate.net

Dislocation Slip and Climb Mechanisms in the γ Matrix

In the γ matrix of nickel-based superalloys, the primary deformation mechanisms are dislocation slip and climb. At the initial stages of creep, particularly at intermediate temperatures, dislocations move through the relatively softer γ matrix channels that surround the harder γ' precipitates. mdpi.comnih.gov

At higher temperatures, dislocation climb becomes a more prominent mechanism. jst.go.jp This non-conservative motion of dislocations, involving the diffusion of vacancies, allows dislocations to bypass obstacles such as the γ' precipitates. tms.org The presence of rhenium, a slow diffuser, retards this climb process, thereby contributing to the alloy's creep strength. matec-conferences.org

The interaction of dislocations on different slip systems within the γ matrix can lead to the formation of complex dislocation networks at the γ/γ' interface. mdpi.com These networks can act as barriers to further dislocation motion, effectively strengthening the alloy. mdpi.com The addition of rhenium can promote the formation of a dense dislocation network even before the γ' phase fully rafts, which is a key factor in the excellent mechanical properties of these alloys during ultra-high-temperature creep. mdpi.com

Shearing of the γ′ Phase by Dislocations and Formation of Kear-Wilsdorf Locks

As creep deformation progresses, particularly in the later stages or at higher stresses, dislocations can shear through the ordered γ' precipitates. mdpi.commdpi.com Since the γ' phase has an ordered L1₂ crystal structure, the shearing process is energetically unfavorable and requires the movement of superdislocations, which are pairs of dislocations. ill.euresearchgate.net

The shearing of the γ' phase can occur through the formation of anti-phase boundaries (APBs) or stacking faults. researchgate.net The formation of these planar defects within the γ' phase impedes the motion of subsequent dislocations.

A critical mechanism for enhancing creep resistance is the formation of Kear-Wilsdorf (K-W) locks. mdpi.commdpi.comill.eu This occurs when a screw superdislocation moving on a {111} slip plane cross-slips onto a {100} plane. mdpi.commdpi.comill.eu The resulting dislocation configuration is sessile, or immobile, and acts as a strong barrier to further dislocation movement. mdpi.commdpi.comill.eu The formation of a high density of K-W locks is a significant factor in the superior creep resistance of rhenium-containing superalloys. mdpi.combohrium.com

The following table summarizes the key dislocation mechanisms in the γ and γ' phases:

PhaseDislocation MechanismDescriptionRole of Rhenium
γ Matrix SlipConservative motion of dislocations on slip planes.Increases resistance to slip through solid solution strengthening.
ClimbNon-conservative motion of dislocations, bypassing obstacles.Retards climb by slowing diffusion.
Network FormationInteraction of dislocations to form networks at the γ/γ' interface.Promotes dense network formation.
γ' Phase ShearingCutting of the ordered precipitates by superdislocations.Influences the dominant shearing mechanism.
Kear-Wilsdorf Lock FormationCross-slip of screw dislocations to form immobile locks.Promotes the formation and stability of K-W locks.

Influence of Stacking Fault Energy on Creep Resistance

The stacking fault energy (SFE) of the γ matrix is a crucial parameter that influences the creep behavior of nickel-based superalloys. researchgate.net A lower SFE makes the cross-slip of dislocations more difficult. researchgate.net It also promotes the dissociation of dislocations into partial dislocations separated by a stacking fault ribbon.

The addition of elements like rhenium has been shown to reduce the SFE of the alloy. mdpi.comjmst.orgresearchgate.net A lower SFE can enhance creep resistance in several ways. It can make the formation of stable stacking faults more likely, which can act as obstacles to dislocation motion. mdpi.com

In alloys with low SFE, <110> superdislocations shearing into the γ' phase can decompose into partial dislocations and stacking faults, which can hinder dislocation movement and restrain cross-slip. researchgate.netmdpi.com This is considered a primary reason for the improved creep resistance in some rhenium-containing alloys. researchgate.net At intermediate temperatures, a lower SFE can lead to the formation of stacking faults within the γ' phase, which is a dominant deformation mechanism in alloys like PWA 1484. tms.org

However, the effect of SFE is temperature-dependent. As the temperature increases, the SFE of the alloy generally increases. jmst.org This can lead to a change in the deformation mechanism, where the decomposition of dislocations into partials with stacking faults becomes less favorable. jmst.org

Microstructural Evolution during Creep Deformation (e.g., γ′ Rafting and Kinking Phenomena)

During high-temperature creep, nickel-rhenium superalloys undergo significant microstructural changes that are critical to their deformation behavior and ultimate failure. The primary strengthening phase, gamma prime (γ′), evolves from cuboidal precipitates into a directional, plate-like morphology known as a "raft" structure. jst.go.jpcam.ac.ukmdpi.com This evolution, along with associated dislocation mechanisms and kinking phenomena, governs the creep resistance of the alloy.

γ′ Rafting

The directional coarsening of γ′ precipitates, or rafting, is a dominant microstructural phenomenon in nickel-based superalloys subjected to high temperatures and stress. jst.go.jpmdpi.com The process is driven by the minimization of elastic and interfacial energy and is heavily influenced by the lattice misfit between the γ and γ′ phases. jst.go.jpcam.ac.ukarxiv.org In most nickel-based superalloys, which typically have a negative lattice misfit, the γ′ phase forms rafts perpendicular to the applied tensile stress axis, a configuration known as N-type rafting. arxiv.orgmdpi.com

The rafting process begins in the initial stages of creep, where dislocations moving in the γ matrix channels accumulate at the γ/γ′ interfaces. mdpi.com This leads to the formation of dense interfacial dislocation networks. mdpi.commdpi.com The stress concentrations resulting from these networks, combined with stress-limited diffusion, cause the cuboidal γ′ precipitates to connect and coalesce, forming the characteristic plate-like raft structure. cam.ac.ukmdpi.com This transformation can be quite rapid at sufficiently high temperatures; for instance, in a third-generation single-crystal superalloy, complete N-type rafting was observed after just 10 hours of creep at 1170 °C and 100 MPa. mdpi.com The formation of these rafts is generally beneficial for creep resistance under high-temperature, low-stress conditions as they act as effective barriers to dislocation movement. jst.go.jptms.org

Table 1: Research Findings on γ′ Rafting in Ni-Re Containing Superalloys

Alloy System Creep Conditions Key Observations Reference
Re/Ru-containing SC Alloy 1160 °C / 120 MPa A dislocation network forms before γ′ rafting. The rafted γ′ phase coarsens and twists significantly during later creep stages, with thickness growing to 0.7 μm. mdpi.com
Third-Gen SC Ni-based Superalloy 1170 °C / 100 MPa The cubic γ′ phase transforms into an ellipsoidal shape after 2 hours and forms a complete N-type rafted structure after 10 hours. mdpi.com
TMS-82+ (Second-Gen) 1100 °C / 137 MPa Flat rafts formed within 4 hours of creep in an alloy with 40% γ′. The raft structure is formed in the very early stage of creep. tms.org
TMS-82+ (Second-Gen) 900 °C / 392 MPa In an alloy with 60% γ′, a wavy raft structure was observed perpendicular to the stress axis after creep rupture. tms.org

Kinking Phenomena and Raft Degradation

As creep deformation progresses into the later stages, the once-stable rafted structure begins to degrade. This degradation often involves a twisting or bending of the γ′ rafts, a phenomenon that can be described as microstructural kinking. This kinking is a result of the activation of multiple slip systems and the complex movement of dislocations shearing into the γ′ phase. mdpi.commdpi.com

Initially, deformation is concentrated in the γ matrix, with dislocations climbing over the γ′ rafts. mdpi.comresearchgate.net As strain accumulates, dense dislocation networks at the interface act as sources for dislocations that shear into the γ′ phase. mdpi.com In the later stages of creep, dislocations that cut into the γ′ phase can cross-slip from {111} planes to {100} planes, forming immobile Kear–Wilsdorf (K–W) locks. mdpi.comresearchgate.net These locks hinder further dislocation movement within the γ′ phase, contributing to the material's creep resistance. mdpi.com

However, the continued and alternating shearing of the γ′ rafts by super-dislocations on different slip systems leads to a progressive twisting and distortion of the raft structure. mdpi.commdpi.com Research on a Re/Ru-containing alloy demonstrated that after extended creep, the smooth rafted γ′ phase became significantly twisted, with the angle of twist reaching approximately 40°, and eventually fractured. mdpi.com This twisting and subsequent fracture of the rafted structure creates pathways for crack propagation, typically perpendicular to the applied stress axis, ultimately leading to the failure of the alloy. mdpi.com

Table 2: Evolution and Degradation of Rafted Microstructure

Alloy System Creep Conditions Time Microstructural Observations Reference
Re/Ru-containing SC Alloy 1160 °C / 120 MPa 120 h The two γ/γ′ phases are relatively smooth and have not undergone significant distortion. mdpi.com
Re/Ru-containing SC Alloy 1160 °C / 120 MPa 206 h The rafted γ′ phase shows significant coarsening and twisting (angle ~40°). Super-dislocations are observed cutting into the γ′ phase, leading to fracture of the rafts. mdpi.com
Third-Gen SC Ni-based Superalloy 1170 °C / 100 MPa Tertiary Stage Alternating dislocation shearing on primary and secondary slip systems of the γ′ phase causes twist deformation of the rafts, contributing to the fracture mechanism. mdpi.com

Environmental Durability of Nickel Rhenium Materials

Oxidation Behavior of High Rhenium-Containing Nickel-Based Superalloys

The addition of rhenium is crucial for improving the high-temperature mechanical properties of nickel-based superalloys, but it also significantly influences their oxidation resistance. scirp.orgresearchgate.net Advanced generation superalloys contain high levels of refractory elements like rhenium, which can sometimes degrade their resistance to high-temperature oxidation compared to previous generations. scirp.orgosti.gov The presence of high rhenium content can make superalloys susceptible to high-temperature oxidation because they may not form a continuous, protective alumina (B75360) or chromia scale. scirp.org

The oxidation behavior of Ni-Re superalloys is evaluated under two primary conditions: isothermal (constant high temperature) and cyclic (alternating between high and low temperatures). Cyclic oxidation is generally considered a more severe test condition because the thermal stresses generated during heating and cooling can lead to the cracking and spalling (flaking off) of the protective oxide scale. nasa.gov This spallation exposes fresh metal surfaces to the oxidizing atmosphere, accelerating material degradation.

Studies comparing the two conditions on Ni-base superalloys show that the oxidation attack is typically more severe in cyclic tests than in isothermal ones. nasa.gov For instance, research on the superalloy PWA1480 revealed more significant degradation under cyclic conditions. nasa.gov The high-temperature environmental degradation is often described by the rates of scaling and spallation. unl.edu The specific weight change of a sample over time is a key indicator of the extent of oxidation attack. unl.edu In many cases, after an initial period of weight gain from oxide formation, alloys undergoing cyclic oxidation begin to lose mass as the scale spalls off. osti.gov

Alloy TypeTest ConditionTemperature (°C)DurationObserved EffectSource
Ni-Base Superalloy (PWA1480)Isothermal vs. Cyclic1050 - 1200Up to 200 hoursOxidation attack was more severe in cyclic tests compared to isothermal tests. nasa.gov
DS-Ni Superalloy (CVD Aluminized)Isothermal vs. Cyclic1100240 hoursTests aimed to determine differences in oxidation mechanisms and rates between the two conditions. researchgate.net
High Re and Ru Containing Ni-Base SuperalloysCyclic1100Up to 200 cyclesAlloys showed initial weight gain followed by mass loss of varying degrees depending on composition. osti.gov
Low-Cost 3rd Gen. Ni-Base SX Superalloy (3% Re)Isothermal1120Up to 150 hoursShowed sub-parabolic kinetics initially, followed by scale spallation and then a return to parabolic kinetics as a new, continuous Al2O3 layer formed. ams.org.cn

The oxidation resistance of Ni-Re superalloys is a complex function of their chemical composition. Several key alloying elements have pronounced effects:

Chromium (Cr): Chromium is widely regarded as a crucial element for enhancing oxidation resistance in nickel-based superalloys. tms.orgmdpi.com It promotes the formation of a protective, dense Cr₂O₃ layer or facilitates the formation of a continuous Al₂O₃ scale, which acts as a barrier to further oxidation. osti.govtms.orgmdpi.com In studies of high Re and Ru containing alloys, the addition of Cr was found to be very effective in maintaining and improving oxidation resistance, resulting in the smallest weight changes during cyclic oxidation tests. osti.gov

Molybdenum (Mo): Molybdenum is generally considered to degrade the oxidation resistance of Ni-base superalloys. tms.orgmdpi.comsemanticscholar.org This detrimental effect is often attributed to the formation of volatile molybdenum oxides, which can disrupt the integrity of the protective scale. scirp.orgscientific.net However, some studies have reported that Mo can increase the aluminum activity in certain alloys, which may contribute to maintaining oxidation resistance under specific conditions. osti.gov At 850°C, Mo was found to increase the oxidation rate, but at 1000°C, it was observed to decrease the oxidation rate in a different study. mdpi.comsemanticscholar.org

Ruthenium (Ru): The effect of ruthenium on oxidation resistance is a subject of ongoing research, with some controversial findings. tms.org Several studies report that Ru, much like Re, tends to degrade oxidation resistance, partly due to the potential vaporization of its oxide. researchgate.nettms.orgscientific.net The addition of Ru to high Re-containing alloys can lead to poorer oxidation resistance compared to alloys without it. osti.govtms.org However, Ru has been shown to increase the activity of aluminum in some alloy systems, which could have a counteracting, beneficial effect on the formation of a protective alumina scale. osti.gov

Alloying ElementGeneral Effect on Oxidation ResistanceMechanismSource(s)
Chromium (Cr) BeneficialPromotes formation of protective Cr₂O₃ and/or Al₂O₃ scales. osti.govtms.orgmdpi.com
Molybdenum (Mo) Generally DetrimentalFormation of volatile oxides; can disrupt the protective scale. scirp.orgtms.orgmdpi.comscientific.net
Ruthenium (Ru) Generally DetrimentalFormation of volatile oxides; can degrade the protective scale. researchgate.netosti.govtms.orgscientific.net

The protection of Ni-Re superalloys against high-temperature oxidation relies on the formation of a slow-growing, adherent, and continuous oxide scale on the surface.

The process typically begins with a transient stage where fast-growing oxides like nickel oxide (NiO) and spinels (e.g., NiCr₂O₄) are formed. sci-hub.se As oxidation proceeds, a more thermodynamically stable oxide, typically alumina (Al₂O₃) or chromia (Cr₂O₃), begins to form a continuous layer at the metal-scale interface. tms.org This layer grows by the outward diffusion of metallic elements and the inward diffusion of oxygen. scirp.orgsci-hub.se A continuous Al₂O₃ layer is particularly effective at hindering diffusion and providing superior protection. ams.org.cntms.org

Spallation, the process where the oxide scale cracks and breaks away from the substrate, is a primary mechanism of failure. scirp.org It is driven by stresses that build up within the scale. These stresses arise from several factors, including:

Growth Stresses: The volume of the oxide formed is often larger than the volume of the metal consumed, leading to compressive stresses.

Thermal Stresses: A mismatch in the thermal expansion coefficients between the metallic substrate and the oxide scale generates significant stress during thermal cycling.

When these stresses exceed the adhesion strength of the scale to the alloy, spallation occurs. scirp.org This process exposes the underlying alloy, leading to accelerated oxidation. In some high-Re alloys, the formation of non-protective oxide scales with large volumes, associated with elements like cobalt, tantalum, tungsten, and rhenium, can lead to poor adherence and subsequent spallation. scirp.org

Influence of Alloying Elements (Chromium, Molybdenum, Ruthenium) on Oxidation Resistance

Corrosion Resistance of Nickel-Rhenium Alloys and Coatings

Beyond pure oxidation, Ni-Re materials must resist other forms of high-temperature corrosion, particularly in the aggressive environments found in industrial and marine gas turbines.

Hot corrosion is an accelerated form of degradation that occurs in the presence of molten salts, such as sodium sulfate (B86663) (Na₂SO₄) and vanadium pentoxide (V₂O₅), which deposit on component surfaces. mdpi.com These molten salts can dissolve the normally protective oxide scale, allowing for rapid oxidation and sulfidation of the underlying alloy. mdpi.commdpi.com

The alloying elements in Ni-Re superalloys play a critical role in their resistance to hot corrosion.

Chromium is known to be beneficial, as a high Cr content helps form a stable, dense protective scale that resists molten salt attack. mdpi.comcambridge.org

Molybdenum , while a potent solid-solution strengthener, can be detrimental to hot corrosion resistance. It can form low-melting-point phases that accelerate degradation. mdpi.com Studies have shown that superalloys with high Mo content can exhibit severe material degradation in Na₂SO₄–V₂O₅ environments. mdpi.com

The presence of rhenium in new superalloys, while enhancing creep properties, can make them more susceptible to hot corrosion. scirp.org

Pre-oxidation treatments, which form a protective oxide layer before exposure to the corrosive environment, have been shown to improve the hot corrosion resistance of some Ni-Cr-Al alloys. researchgate.net

Alloy/CoatingCorrosive EnvironmentTemperature (°C)Key FindingSource
Inconel 62550% Na₂SO₄ – 50% V₂O₅900Showed highest weight gain and severe degradation, attributed to its high Mo content (9.38 wt.%). mdpi.com
Nimonic 7550% Na₂SO₄ – 50% V₂O₅900Exhibited the best resistance due to high Ni (74.9%) and Cr (20%) content and the absence of Mo. mdpi.com
Ni–16Cr–xAl alloys75% Na₂SO₄ – 25% NaCl600Hot corrosion resistance increased with increasing Al content (from 4.5% to 9.0%). researchgate.net
Ni-based superalloy (with/without Nb)75% Na₂SO₄ – 25% NaCl800Addition of 2.0 wt% Nb significantly improved hot corrosion resistance by promoting a denser Cr₂O₃ layer. cambridge.org

In advanced gas turbines, thermal barrier coatings (TBCs) are applied to protect superalloy components from extreme temperatures. psu.edu A critical component of these coating systems is a bond coat, which often includes a diffusion barrier layer to prevent detrimental interdiffusion between the superalloy substrate and the outer layers at high temperatures. psu.eduscientific.net

Rhenium and Re-containing alloys are highly effective as diffusion barriers. advancedsciencenews.comosti.gov A Re-based alloy layer, often a duplex structure with an outer aluminum reservoir, can be applied over the superalloy substrate. psu.eduscientific.net This layer acts to:

Inhibit the outward diffusion of alloying elements (like W, Mo, Ta) from the superalloy into the bond coat, which could compromise the substrate's mechanical properties. scientific.net

Prevent the inward diffusion of aluminum from the bond coat into the substrate, which would deplete the aluminum reservoir needed to form and heal the protective Al₂O₃ scale. scientific.net

Studies have shown that a σ-(Re-Cr-Ni) phase layer is stable at high temperatures and effectively suppresses this mutual diffusion, thereby improving the lifespan and durability of the entire TBC system. psu.eduscientific.net

Synergistic Alloying Effects and Multi Component Nickel Rhenium Systems

The addition of specific elements to nickel-rhenium alloys can induce cooperative, or synergistic, effects that enhance performance beyond the summed contribution of each individual element. The interaction between rhenium and ruthenium is a primary example of this synergy, leading to the development of third and fourth-generation nickel-based superalloys with superior high-temperature capabilities and phase stability. fau.deresearchgate.net Ruthenium is often added to modern superalloys containing high concentrations of rhenium to counteract the increased tendency for the formation of detrimental phases. tms.orgresearchgate.net

Reverse Partitioning Phenomena Induced by Ruthenium Additions

A key mechanism behind the synergistic effect of rhenium and ruthenium is the phenomenon of "reverse partitioning". fau.de In typical nickel-based superalloys, refractory elements like rhenium show a strong preference to partition to the γ (gamma) solid-solution matrix phase rather than the strengthening γ' (gamma-prime) precipitates. tms.orgresearchgate.net However, the addition of ruthenium alters this behavior.

Investigations using transmission electron microscopy (TEM) and energy-dispersive X-ray spectroscopy (EDS) have shown that in the presence of ruthenium, rhenium distributes more homogeneously between the γ and γ' phases. fau.detms.org This change, where more rhenium enters the γ' phase than it otherwise would, is termed reverse partitioning. tms.org This effect is not limited to rhenium; ruthenium's presence also increases the tendency of other refractory elements, such as tungsten (W), molybdenum (Mo), and chromium (Cr), to partition into the γ' phase. riojournal.comgoogle.com

This redistribution of key alloying elements has a direct impact on the fundamental properties of the individual phases. For example, without ruthenium, the addition of rhenium significantly hardens the γ-matrix, with little change to the γ'-phase hardness. tms.org When ruthenium is added, the reverse partitioning of rhenium into the γ' precipitates contributes to a significant increase in the hardness of the strengthening phase itself. tms.org

Table 1: Effect of Rhenium and Ruthenium on Phase Hardness and Partitioning
Alloy Compositionγ-Phase Hardness Changeγ'-Phase Hardness ChangeObserved Rhenium Partitioning BehaviorSource
Base Alloy + 3 wt.% ReStrongly IncreasedNo significant changePredominantly partitions to the γ-matrix tms.org
Base Alloy + 3 wt.% Re + 3 wt.% RuRemains constant (compared to Re-only alloy)Significantly IncreasedMore homogeneous distribution between γ and γ' (Reverse Partitioning) tms.org

Impact on Phase Stability and Creep Performance

The improved stability provided by ruthenium directly enhances high-temperature creep resistance. tms.org Creep performance is influenced by several factors that are modified by the Re-Ru synergism:

Phase Hardness: As ruthenium promotes the partitioning of rhenium into the γ' phase, it increases the hardness and strength of these crucial precipitates. tms.org

Lattice Misfit: The redistribution of elements alters the lattice parameters of the γ and γ' phases, changing the coherency and misfit between them. fau.detms.org This misfit is a critical factor in determining the morphology of the precipitates and the movement of dislocations, which governs creep deformation. fau.denih.gov

Diffusion Rates: Rhenium is known to have a very low diffusion coefficient, which helps to slow the coarsening of γ' precipitates at high temperatures. dierk-raabe.com The synergistic effect with ruthenium helps maintain this benefit while improving phase stability.

Studies comparing alloys with and without ruthenium have found that the Ru-containing alloys exhibit significantly improved high-temperature creep resistance, which is attributed to their superior microstructural stability and the hindrance of TCP phase formation. tms.org

Interactions of Rhenium with Other Refractory Elements (e.g., Tungsten, Molybdenum)

Rhenium, tungsten, and molybdenum are the most potent solid solution strengthening elements used in the γ matrix of nickel-based superalloys. osti.gov These elements, all with high melting points and large atomic radii compared to nickel, create significant lattice distortion, which impedes dislocation motion and thereby increases strength and creep resistance at high temperatures. numberanalytics.com

Quantitative studies have been conducted to compare the strengthening efficiency of these elements. By measuring the creep rates of single-phase nickel-based alloys, researchers have determined the amount of each element required to achieve a specific improvement in creep resistance. The results show that rhenium is substantially more effective than tungsten or molybdenum on a weight percent basis. To reduce the creep rate by a factor of 10, significantly less rhenium is needed compared to tungsten or molybdenum. osti.gov

Table 2: Comparative Strengthening Efficiency of Refractory Elements in Nickel-Based Alloys
ElementWeight Percent (wt. %) Required to Reduce Creep Rate by a Factor of 10Relative Efficiency (in wt. %)Source
Rhenium (Re)~2.3%~4 times more effective than Tungsten; ~2 times more effective than Molybdenum osti.gov
Tungsten (W)~9.8%- osti.gov
Molybdenum (Mo)~4.5%- osti.gov

Beyond nickel alloys, the addition of rhenium to other refractory metals like tungsten and molybdenum is known to produce a beneficial phenomenon often called the "rhenium effect". nih.gov This effect includes a significant improvement in the ductility and a lowering of the ductile-to-brittle transition temperature (DBTT) of the host metal, which is critical for processing and performance. nih.govrefractorymetal.org

Effects of Minor Alloying Elements (e.g., Lanthanum) on Nickel-Rhenium Microstructure and Properties

The addition of minor or trace elements, such as the rare-earth element lanthanum (La), can have a profound impact on the microstructure and properties of nickel-rhenium superalloys. Research on a high-rhenium (0.4 at. %) nickel superalloy with a small addition of lanthanum (0.006 at. %) revealed significant structural changes. researchgate.netresearcher.life

The introduction of both rhenium and lanthanum leads to the formation of new secondary phases that are not present otherwise. researchgate.netresearchgate.net These phases are localized in specific regions of the alloy and can disrupt the regular, cuboidal structure of the primary γ and γ' phases. researchgate.net

Table 3: Phase Composition in a Ni-Re Superalloy with Lanthanum Addition
Phase TypePhases ObservedNotesSource
Primary Phasesγ, γ'Form the main structure of quasi-cuboids. researchgate.net
Secondary Phases (due to Re and La)β (NiAl), χ, σ, Ni3La2These are refractory phases that form in localized sections and disrupt the primary structure. researchgate.net

Catalytic Applications of Nickel Rhenium Alloys and Compounds

Nickel-Rhenium Catalysts in Methane (B114726) Dry Reforming

Methane dry reforming (DRM) is a process that converts two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into synthesis gas (syngas), a valuable mixture of hydrogen (H₂) and carbon monoxide (CO). mdpi.com While nickel-based catalysts are widely used for this reaction due to their high activity and low cost, they are prone to deactivation from carbon deposition (coking) and sintering of metal particles at the high temperatures required for the reaction. mdpi.commdpi.com

The introduction of rhenium as a promoter for nickel catalysts in DRM has shown promising results in mitigating these issues. researchgate.netfrontiersin.org Studies have demonstrated that the addition of rhenium to Ni catalysts can lead to improved catalytic performance. researchgate.netgoogle.com For instance, a series of rhenium-promoted nickel catalysts on an α-Al₂O₃ support showed that the addition of up to 4 wt% Re positively influenced both the stability and activity of the catalyst in the DRM reaction. researchgate.net Similarly, a rhenium-promoted nickel sponge catalyst demonstrated high and stable performance in DRM. google.com

Research comparing different promoters for Ni-based catalysts in DRM has highlighted the benefits of rhenium. A study comparing ruthenium (Ru) and rhenium as promoters for a Ni/MgAl₂O₄ catalyst found that while both elements improved Ni reducibility and dispersion, Ru was more effective at boosting catalytic activity. frontiersin.orgnih.govnih.gov However, even small additions of rhenium (0.50% and 2.0%) were sufficient to decrease carbon deposits on the catalyst after extended operation. frontiersin.orgnih.gov

The catalytic activity of Ni-Re systems is influenced by the reaction conditions. For example, in one study, a Ni-Re/S.S material showed a 10% better performance than an unalloyed Ni/S.S catalyst at 750 and 800°C. google.com Interestingly, at a lower temperature of 700°C, the Re-alloyed catalysts doubled the methane conversion compared to the unalloyed material, an effect attributed to the promotion of the DRM by rhenium oxides (ReOₓ). google.com

Table 1: Effect of Rhenium Promotion on Nickel Catalyst Performance in Methane Dry Reforming

Catalyst System Support Promoter Key Findings
Ni-Re α-Al₂O₃ Re (up to 4 wt%) Increased activity and stability; reduced carbon deposition. researchgate.net
Ni-Re Sponge Re High and stable performance in DRM. google.com
Ni-Re MgAl₂O₄ Re (0.50% and 2.0%) Decreased carbon deposits after 50 hours of operation. frontiersin.orgnih.gov
Ni-Re S.S Re (0.2% and 0.5%) Increased methane conversion, especially at lower temperatures (700°C). google.com

Role of Ni-Re Alloy Formation in Enhancing Catalytic Activity and Stability

The enhanced performance of nickel-rhenium catalysts is largely attributed to the formation of a Ni-Re alloy. rsc.org This alloying has several beneficial effects on the catalyst's properties.

Improved Reducibility and Dispersion: The addition of a second metal, like rhenium, to a nickel catalyst generally improves the reducibility of nickel and the dispersion of the active metal particles. frontiersin.orgnih.govnih.gov This leads to a greater number of accessible active sites for the catalytic reaction.

Suppression of Nickel Oxidation: In methane steam reforming, a related process to DRM, in-situ analysis has revealed that a Ni-Re alloy, consisting of a Ni(Re) solid solution and a Re phase, forms during the reaction. rsc.org The rhenium atoms within this alloy promote the adsorption of hydrogen on the catalyst surface. rsc.org This enhanced hydrogen adsorption helps to suppress the oxidation of surface nickel atoms, thereby increasing the stability of the catalyst. rsc.org

Resistance to Coking: The formation of Ni-Re alloys plays a significant role in enhancing the catalyst's resistance to carbon deposition. researchgate.net While the precise mechanism is complex, it is believed that the alloy structure modifies the electronic properties of the nickel atoms, making them less prone to the nucleation and growth of carbon filaments that lead to deactivation.

Enhanced Stability: The formation of a Ni-Re bimetallic surface layer has been shown to significantly enhance the stability of the catalyst's activity, particularly at temperatures below 973 K. rsc.org This increased stability is crucial for the long-term industrial application of these catalysts.

Table 2: Physicochemical Effects of Ni-Re Alloy Formation

Property Effect of Ni-Re Alloying
Metal Dispersion Increased dispersion of active metal particles. frontiersin.orgnih.gov
Nickel Reducibility Improved reducibility of nickel species. frontiersin.orgnih.gov
Surface Chemistry Promotion of hydrogen adsorption on the surface. rsc.org
Oxidation Resistance Suppression of surface nickel atom oxidation. rsc.org
Coke Resistance Decreased deposition of carbon on the catalyst surface. researchgate.netfrontiersin.orgnih.gov
Catalytic Stability Enhanced stability, especially at lower operating temperatures. rsc.org

Mechanisms of Sulfur Tolerance in Nickel-Rhenium Catalysts

Sulfur compounds are common poisons for metal catalysts, including those used in reforming reactions. acs.org Rhenium catalysts, however, are known for their exceptional resistance to poisoning by sulfur, as well as nitrogen and phosphorus. acs.orgrsc.orgwikipedia.org This inherent property of rhenium contributes to the enhanced sulfur tolerance of Ni-Re catalysts.

The mechanism of sulfur poisoning on nickel catalysts involves the strong adsorption of sulfur species onto the active nickel sites, blocking them from participating in the desired catalytic reactions. acs.orgresearchgate.net Alloying nickel with a more sulfur-resistant metal like rhenium is a practical strategy to mitigate this deactivation.

While the specific mechanism of sulfur tolerance in Ni-Re catalysts is an area of ongoing research, several factors are believed to play a role:

Electronic Modification: The formation of a Ni-Re alloy alters the electronic structure of the nickel atoms. This modification can weaken the bond between nickel and sulfur, making it less favorable for sulfur to adsorb and poison the catalyst surface.

Geometric Effects: The presence of rhenium atoms on the catalyst surface can sterically hinder the adsorption of sulfur species onto adjacent nickel sites. This is also referred to as an ensemble effect.

Dual Mechanism: In some catalytic systems involving multiple metals, a "dual mechanism" has been proposed where different metal components perform distinct functions. ifpenergiesnouvelles.fr In the context of Ni-Re catalysts, it is conceivable that rhenium plays a role in mitigating sulfur poisoning while nickel remains the primary active site for methane activation.

The addition of other noble metals, such as rhodium, to nickel catalysts has also been shown to improve sulfur tolerance, with the formation of a Rh-Ni alloy being a key factor. rsc.org This suggests that the principle of alloying nickel with a more poison-resistant metal is a viable strategy for developing robust catalysts.

Advanced Characterization Techniques for Nickel Rhenium Materials

Atom Probe Tomography (APT) for Atomic-Scale Solute Distribution and Interface Analysis

Atom Probe Tomography (APT) is a powerful technique capable of providing three-dimensional chemical and structural information at the atomic scale. mpie.de In the context of Ni-Re alloys, APT is instrumental in analyzing the distribution of rhenium and other alloying elements within the nickel matrix and at interfaces.

Detailed Research Findings:

While widespread clustering is not observed, APT has detected the enrichment of Re in the γ matrix near the γ/γ' phase boundaries in superalloys like CMSX-4. researchgate.netaminer.org This segregation is not considered a primary reason for the enhancement of mechanical properties but rather a consequence of the γ/γ' interface migration during cooling. researchgate.net Correlative APT and electron microscopy techniques have further enabled the investigation of solute segregation to specific defects, such as dislocations, providing a more complete picture of the compositional and structural nature of these features. dierk-raabe.com

The ability of APT to map out the atomic distribution allows for a detailed analysis of the γ/γ' interfaces, which are critical for the high-temperature strength of superalloys. For instance, in a Ni-based superalloy, APT was used to demonstrate that the γ' precipitates possess the ordered L12 structure by revealing the alternating aluminum-rich planes. psu.edu

Interactive Data Table: APT Findings on Solute Distribution in Ni-Re Alloys

MaterialTechniqueKey FindingReference
Binary Ni-Re AlloyAtom Probe Tomography (APT)No evidence of Re clustering above random fluctuations. researchgate.net
CMSX-4 SuperalloyAtom Probe Tomography (APT)Re enrichment detected in the γ matrix near γ/γ' interfaces. researchgate.netaminer.org
Binary Ni-X (X=Ta, W, Pt, Ir)Atom Probe Tomography (APT)Solute atoms follow a near-random distribution. tms.org
Ni-Al-Cr-Re AlloyAtom Probe Tomography (APT)γ' precipitates show ordered L12 structure. psu.edu

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Microstructural and Morphological Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable tools for characterizing the microstructure and morphology of Ni-Re materials. electron-microscopes.com SEM provides high-resolution images of the surface topography, while TEM allows for the examination of internal features, such as precipitates and crystal defects, at even higher magnifications.

Detailed Research Findings:

In Ni-Al-Cr based superalloys with Re additions, SEM and TEM studies have shown that the primary phases are the γ and γ' phases. mdpi.com The γ' phase, an ordered solid solution based on Ni3Al with an L12 superstructure, appears as quasi-cuboids separated by the disordered fcc γ-phase interlayers. mdpi.com The volume fraction of these phases can be influenced by heat treatments. For instance, annealing can increase the volume fraction of the γ' phase. mdpi.com

SEM is also used to observe the morphology of different phases within the alloy. In some Ni-based hardfacing alloys, SEM has revealed dendritic microstructures and the presence of various primary phases depending on the alloy's composition. scirp.org For example, in a slowly cooled Ni-based alloy, a dendritic microstructure was observed, with the primary phase being the Ni(α) solid solution. scirp.org The morphology of electrodeposited Ni-Re layers has also been characterized using SEM, showing features described as "cauliflower" or small circled-shapes depending on the deposition conditions. researchgate.net

TEM is crucial for identifying the crystal structure of different phases. In the MAR-M247 Ni-base superalloy, TEM was used to determine the crystal structure of carbides and topologically close-packed (TCP) phases. nycu.edu.tw Furthermore, TEM observations have been used to study dislocation arrangements after creep deformation in Co-base superalloys containing Re, providing insights into the deformation mechanisms. cambridge.org

Interactive Data Table: Microstructural and Morphological Analysis of Ni-Re Alloys

Alloy SystemTechnique(s)Key Microstructural/Morphological FindingsReference(s)
Ni-Al-Cr-Re SuperalloySEM, TEMPrimary phases are γ and γ' (L12 structure); γ' phase appears as quasi-cuboids. mdpi.com
MAR-M247 Ni-base SuperalloySEM, TEMCharacterized microstructures and determined crystal structure of carbides and TCP phases. nycu.edu.tw
Inconel-like Superalloys with ReSEMObserved dendritic segregation and finer grain size with certain compositions. upb.ro
Electrodeposited Ni-Re LayersSEM"Cauliflower" or small circled-shape surface morphology. researchgate.net
Ni-based Hardfacing AlloysSEM, TEMDendritic microstructures with primary phases like Ni(α) and Ni(α)-Ni3B eutectic. scirp.org

X-ray Diffraction (XRD) for Phase Identification and Crystallographic Structure Analysis

X-ray Diffraction (XRD) is a fundamental technique for identifying the crystalline phases present in a material and determining their crystallographic structure. nasa.govgia.edu By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, information about the lattice parameters and crystal structure can be obtained. chalcogen.ro

Detailed Research Findings:

In Ni-Re and related superalloys, XRD is routinely used to identify the constituent phases. For instance, in a Ni-Al-Cr based alloy with Re, XRD confirms the presence of the fcc-based γ and γ' phases. mdpi.com Similarly, in Ni-Ti-La shape memory alloys, XRD patterns are used to identify TiNi B19' martensite, TiNi B2 austenite, and other phases by comparing the experimental patterns with standard JCPDF cards. mdpi.com

XRD is also employed to study the crystal structure of electrodeposited Ni-Re alloy coatings. The diffraction patterns can reveal the preferential orientation of the crystal planes, which can be influenced by deposition parameters. researchgate.net For example, in Re-Ni alloy coatings, the preferential orientation was observed to change from the (200) to the (220) crystal plane with variations in the deposition bath composition. researchgate.net

In more complex systems, such as La-Mg-Ni-based hydrogen storage alloys, synchrotron XRD is necessary to overcome the challenges of multi-phase structures and refine the crystal structures of various superstructures. spring8.or.jp The high resolution and intensity of synchrotron XRD allow for the detailed analysis of complex diffraction patterns. spring8.or.jp In the synthesis of novel compounds like XeNi3, XRD is used to identify the formation of the new phase and compare the experimental pattern with calculated patterns for different possible crystal structures. researchgate.net

Interactive Data Table: XRD Analysis of Nickel-Rhenium and Related Alloys

Material SystemTechniqueKey Crystallographic FindingsReference(s)
Ni-Al-Cr-Re AlloyXRDIdentification of fcc-based γ and γ' phases. mdpi.com
Re-Ni Alloy CoatingXRDDetermined preferential crystal orientation and its dependence on deposition conditions. researchgate.net
Ni-Ti-La Shape Memory AlloyXRDIdentified TiNi B19' martensite, TiNi B2 austenite, and other phases. mdpi.com
La-Mg-Ni-based Hydrogen Storage AlloySynchrotron XRDRefined complex crystal structures of multi-phase superstructures. spring8.or.jp
Xe-Ni Mixture at High PressureXRDIdentified the formation of the XeNi3 compound with an fcc crystal structure. researchgate.net

Energy Dispersive Spectroscopy (EDS) for Elemental Composition and Distribution Mapping

Energy Dispersive Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM or TEM to provide elemental composition information. thermofisher.combruker.comunam.mx By detecting the characteristic X-rays emitted from a sample when bombarded by an electron beam, EDS can identify the elements present and map their distribution across the sample's surface. jeol.comnanoscience.com

Detailed Research Findings:

In the study of Ni-Re alloys, EDS is crucial for determining the composition of different phases and observing elemental segregation. For instance, in Inconel-like superalloys containing rhenium, EDS analysis is used to understand the local chemical composition and the distribution of elements like Re and Mo, which can influence dendritic segregation. upb.ro In Ni-based superalloys, TEM-based EDS has been used to show that the presence of ruthenium can lead to a more homogenous distribution of rhenium between the γ and γ' phases. tms.org

EDS is also used to analyze the composition of thin films and coatings. In a study of Cu-Ni-Co alloy thin films, EDS was used to determine the concentration of each metallic element. nipne.ro Similarly, for Ni-based hardfacing alloys, EDS provides the chemical compositions of the different phases observed in the microstructure. scirp.org In the analysis of mechanically alloyed W-Ni powders, EDS elemental mapping revealed the distribution of Ni within the W matrix, confirming the diffusion of Ni atoms during the alloying process. wiley.com

The accuracy of EDS for quantitative analysis has been demonstrated in studies of Cu-Ni alloys, where the compositions determined by EDS were found to be in good agreement with nominal compositions and results from XRD analysis. wordpress.com

Interactive Data Table: EDS Analysis of Nickel-Rhenium and Related Alloys

Alloy SystemTechniqueKey Elemental Composition/Distribution FindingsReference(s)
Inconel-like Superalloys with ReSEM-EDSAnalyzed local chemical composition and dendritic segregation of Re and Mo. upb.ro
Ni-base Superalloys with Ru and ReTEM-EDSShowed more homogenous distribution of Re between γ and γ' phases in the presence of Ru. tms.org
Mechanically Alloyed W-NiSEM-EDSElemental mapping showed diffusion of Ni into the W lattice. wiley.com
Ni-based Hardfacing AlloysEDXADetermined the chemical composition of different phases in the microstructure. scirp.org
Cu-Ni AlloysSEM-EDSCompositional analysis showed good agreement with nominal and XRD results. wordpress.com

X-ray Absorption Spectroscopy (XAS) for Local Electronic Structure and Bonding Characterization

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local electronic structure and chemical bonding of atoms in a material. aps.orgunimi.it It is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which is sensitive to the oxidation state and local symmetry, and Extended X-ray Absorption Fine Structure (EXAFS), which provides information about the local atomic environment, including coordination numbers and bond distances. unimi.itacs.org

Detailed Research Findings:

In the context of Ni-Re systems, XAS provides valuable insights that complement other characterization techniques. For example, EXAFS experiments on binary Ni-Re systems found that Re atoms are exclusively surrounded by Ni atoms, which helped to rule out the possibility of Re clustering. researchgate.net This finding is crucial for understanding the solid solution strengthening effects of rhenium.

XAS is also used to study the electronic structure of more complex alloys. In a study of a compositionally complex alloy, XAS was used to investigate the chemical interaction between Ni and Cr atoms, revealing the formation of directional bonds with covalent character that lead to changes in the occupancy and redistribution of the 3d bands of Ni and Cr. core.ac.uk

The technique is also highly sensitive to changes in the local environment and electronic state under different conditions. In situ XAS has been used to study the dynamic evolution of single-atom Ni active sites in catalysts, revealing reversible changes in the Ni species under catalytic conditions. marquette.edu In Ni-ferrite thin films, XAS and the related technique of X-ray Magnetic Circular Dichroism (XMCD) were used to investigate the electronic states of Ni and Fe, showing that Ni2+ cations reside on octahedrally coordinated lattice sites. diva-portal.org

Interactive Data Table: XAS Analysis of Nickel-Rhenium and Related Materials

Material SystemTechniqueKey Electronic Structure/Bonding FindingsReference(s)
Binary Ni-Re SystemEXAFSRe atoms are exclusively surrounded by Ni atoms, ruling out Re clustering. researchgate.net
Compositionally Complex AlloyXASRevealed directional covalent bonding between Ni and Cr atoms. core.ac.uk
Single-Atom Ni CatalystIn situ XASObserved dynamic and reversible changes in the Ni active site during catalysis. marquette.edu
Ni-Ferrite Thin FilmsXAS, XMCDDetermined that Ni2+ cations occupy octahedral lattice sites. diva-portal.org
Ni-(In,Ga)As AlloyXASIdentified the formation of NiIn, NiGa, and NiAs alloys upon deposition. researchgate.net

Future Research Directions in Nickel Rhenium Materials Science

Further Elucidation of the Fundamental "Rhenium Effect" Mechanisms at Atomic Scale

For decades, the "Rhenium Effect" has been recognized for its remarkable ability to improve the creep properties of nickel-based superalloys, yet the fundamental mechanisms behind this enhancement are not fully understood and remain a subject of intense research. tms.org It is widely accepted that rhenium, as one of the most effective solid-solution strengtheners, significantly retards material deformation at high temperatures. ifmo.ru

Early hypotheses suggested that the effect might be due to the formation of small rhenium clusters in the nickel matrix, but extensive studies using advanced techniques like atom probe tomography (APT) have found no conclusive evidence of rhenium clustering beyond what would be expected from a random distribution. tms.orgresearchgate.netaminer.org Instead, these atomic-scale analyses have revealed other subtleties, such as the enrichment of rhenium in the γ (matrix) phase, particularly near the interface with the strengthening γ' precipitates. researchgate.netaip.org

Current and future research aims to delve deeper into these atomic-level interactions.

Vacancy Diffusion: One prevailing theory is that the slow diffusion rate of large rhenium atoms in the nickel lattice impedes the movement of vacancies, which is a key mechanism controlling high-temperature creep. bham.ac.uk

Dislocation Dynamics: Atomistic simulations are providing new insights into how rhenium's location within the microstructure dictates its effect. mdpi.com Recent findings show that the "Rhenium Effect" is tunable; when rhenium is located at the γ/γ' interface, it can facilitate the movement of certain dislocations, potentially intensifying creep. mdpi.com Conversely, when rhenium is situated away from the interface within the γ matrix, it provides the conventional strengthening effect by retarding dislocation motion. mdpi.com

Environmental Resistance: Research is also exploring rhenium's role in improving resistance to environmental degradation, such as hydrogen embrittlement. Studies suggest that the interactions between rhenium and hydrogen at the γ/γ' interfaces can enhance the alloy's resistance to this form of failure. tandfonline.com

A complete understanding of these atomic-scale phenomena is crucial for the predictive design of new alloys that can fully leverage the benefits of rhenium.

Integration of Advanced Modeling and Simulation for Accelerated Materials Design and Optimization

The design of complex, multi-component alloys like nickel-based superalloys is a significant challenge. Traditionally, this process has relied on extensive, time-consuming, and costly experimental iterations. The future of Ni-Re materials science is increasingly reliant on the integration of advanced computational tools to accelerate the design and optimization cycle. numberanalytics.com These modeling and simulation techniques allow researchers to predict material properties from the chemical composition, significantly streamlining the development process. tms.org

Key computational approaches include:

CALPHAD (CALculation of PHAse Diagrams): This methodology is essential for developing the thermodynamic databases required for designing advanced materials. researchgate.netoaepublish.com By modeling the Gibbs free energy of each phase, CALPHAD can predict phase equilibria, phase stability, and transformation temperatures in complex Ni-Mo-Re and other superalloy systems. researchgate.netonera.fr This is critical for avoiding the formation of deleterious topologically close-packed (TCP) phases that can embrittle the alloy. oaepublish.comonera.fr

Density Functional Theory (DFT): This first-principles quantum mechanical method allows for the calculation of fundamental material properties, such as the formation energies of different phases, without experimental input. numberanalytics.com DFT is used to understand the partitioning of alloying elements like Re and their substitution sites within the crystal lattice, providing foundational data for higher-level models like CALPHAD. aip.org

Integrated Computational Materials Engineering (ICME): This approach links models across different length and time scales to predict the entire process-structure-property relationship. For Ni-Re alloys, ICME frameworks are being developed to connect alloy composition to microstructure and ultimately to mechanical performance, such as creep behavior. tms.orgdoe.gov These tools have already demonstrated the ability to reduce alloy development time by as much as 50%. tms.org

Future work will focus on refining these models for greater predictive accuracy, especially for properties under complex loading and environmental conditions, and for novel processing routes like additive manufacturing. diva-portal.org

Exploration of New Synthesis Routes for Enhanced Microstructure and Property Control

The properties of Ni-Re alloys are intrinsically linked to their microstructure, which is determined by the synthesis and processing route. Future research is actively exploring novel manufacturing techniques to achieve unprecedented control over microstructural features like grain size, phase distribution, and crystallographic texture, thereby tailoring the material's performance.

Additive Manufacturing (AM): Also known as 3D printing, AM is a transformative technology for producing metallic components with complex geometries directly from a digital model. researchgate.netarxiv.org

Advantages: AM offers design freedom, the ability to create customized parts, and the potential for novel microstructures due to its characteristic rapid heating and cooling cycles. numberanalytics.comdiva-portal.org

Challenges: High-performance, precipitation-strengthened Ni-Re superalloys are often susceptible to in-process cracking during AM. diva-portal.orgdiva-portal.org

Future Research: A major focus is on developing new Ni-Re alloy compositions specifically designed for additive manufacturing that are less prone to cracking. diva-portal.orgdiva-portal.org This involves creating composition-based models to predict an alloy's "printability" and tailoring the alloy to have greater heat and deformation resistance in vulnerable regions during solidification. diva-portal.org

Electrochemical Deposition: This technique offers a bottom-up approach to synthesizing Ni-Re materials, typically as coatings.

Advantages: Electrodeposition allows for the formation of nanocrystalline or amorphous alloy structures with a high degree of structural disorder. researchgate.netresearchgate.net

Future Research: Research is focused on controlling the alloy composition and structure by manipulating the electrolyte chemistry (e.g., sulfamate (B1201201) or citrate (B86180) baths) and deposition parameters (e.g., current density, temperature). researchgate.net This route holds potential for creating functional coatings with high hardness and specific catalytic properties. researchgate.net

Other research avenues include advanced heat treatments, such as ramp and step solid solution treatments, to precisely control the size and distribution of the strengthening γ' phase in single-crystal superalloys. mdpi.com

Expansion of Catalytic and Other Functional Applications of Nickel-Rhenium Systems

Beyond their structural roles in high-temperature applications, nickel-rhenium materials possess significant potential as functional materials, particularly in the field of catalysis. The synergistic effects between nickel and rhenium can lead to catalysts with high activity, selectivity, and stability for a variety of important chemical transformations.

Future research is aimed at expanding these applications:

Hydrogenation Reactions: Ni-Re catalysts have shown great promise for selective hydrogenation. Research demonstrates that Ni-Re bimetallic species supported on titanium dioxide (TiO₂) are highly efficient for converting esters and carboxylic acids into alcohols under relatively mild conditions. rsc.orgrsc.org Rhenium is believed to promote the formation of highly dispersed, sub-nanometer bimetallic particles that are key to this high activity. rsc.org Further research is exploring their use in hydrogenating other functional groups, such as converting nitriles into valuable primary amines, where Re-modified catalysts exhibit excellent selectivity and resistance to catalyst poisons. researchgate.net

Reforming Reactions: The dry reforming of methane (B114726) (DRM) with carbon dioxide is a key reaction for utilizing greenhouse gases to produce syngas. Ni-Re catalysts are being investigated for this process, as the addition of rhenium to nickel can enhance metal dispersion, increase hydrogen chemisorption, and suppress deactivation caused by coke formation on the catalyst surface. frontiersin.orgnih.gov

Electrocatalysis: There is emerging interest in using Ni-Re alloys as electrocatalysts for clean energy applications, such as the hydrogen evolution reaction (HER) in water splitting. researchgate.net The high catalytic activity observed in some studies is thought to be linked to the high degree of structural disorder in electrodeposited Ni-Re alloys. researchgate.net

Future work will focus on optimizing catalyst formulations, understanding the nature of the active sites at the atomic level, and developing synthesis methods to create highly active and durable Ni-Re catalytic systems for a broader range of chemical processes.

Interactive Table 2: Catalytic Applications of Nickel-Rhenium Systems

Application Area Reaction Catalyst System Key Research Findings Citations
Biomass Valorization Hydrogenation of esters to alcohols Ni-Re/TiO₂ Re promotes atomically dispersed bimetallic species; efficient under mild conditions. rsc.orgrsc.org
Fine Chemicals Synthesis Hydrogenation of nitriles to primary amines Re-modified Ni catalysts High selectivity to primary amines; high resistance to nitrogen and sulfur poisons. researchgate.net
Greenhouse Gas Utilization Dry reforming of methane (CH₄ + CO₂) Ni-Re/MgAl₂O₄ Re addition improves Ni dispersion and reduces coke deposition, enhancing catalyst stability. frontiersin.orgnih.gov
Clean Energy Hydrogen Evolution Reaction (HER) Electrodeposited Ni-Re alloys High catalytic activity is associated with a high degree of structural disorder. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal electrodeposition parameters for synthesizing Nickel-Rhenium (Ni-Re) alloys with uniform microstructure?

  • Methodological Answer : Ni-Re alloys are typically synthesized via pulsed electrodeposition, where parameters such as current density (20–50 mA/cm²), bath pH (2.5–4.0), and Re precursor concentration (e.g., NH₄ReO₄ at 0.1–0.3 M) are critical. Cyclic voltammetry can identify reduction potentials for Ni²⁺ and ReO₄⁻, while SEM/EDS post-deposition verifies compositional homogeneity . Challenges include Re’s tendency to form dendritic structures at high current densities; optimizing pulse frequency (10–100 Hz) mitigates this .

Q. How do standard characterization techniques (e.g., XRD, TEM) differentiate Re distribution in Ni matrices?

  • Methodological Answer : XRD identifies phase composition (e.g., face-centered cubic Ni vs. Re-rich intermetallic phases), but TEM with EDS mapping is essential for nanoscale Re distribution analysis. For example, Re segregation at grain boundaries in Ni superalloys can be quantified via TEM-EDS line scans, with detection limits ≥0.5 wt% Re . Electron backscatter diffraction (EBSD) further correlates Re distribution with grain orientation .

Q. What thermodynamic models predict Ni-Re alloy stability under high-temperature conditions?

  • Methodological Answer : CALPHAD (CALculation of PHAse Diagrams) models integrate experimental phase equilibria data (e.g., from DSC/TGA) and ab initio calculations to predict Re’s solubility in Ni matrices. For instance, Re solubility in γ-Ni is limited to ~12 at% at 1200°C, with excess Re precipitating as σ-phase (NiRe) . These models require validation via high-temperature XRD or neutron diffraction .

Advanced Research Questions

Q. How does Re influence γ/γ' phase stability in Ni-based superalloys under high-temperature oxidative environments?

  • Methodological Answer : Re partitions preferentially to the γ phase (Ni matrix), reducing γ' (Ni₃Al) coarsening rates by lowering interfacial energy. High-resolution STEM with EELS can track Re diffusion at γ/γ' interfaces during thermal cycling (e.g., 900°C, 100 h). Oxidation tests in air reveal Re forms volatile ReO₃ above 800°C, necessitating protective coatings (e.g., Al₂O₃) to mitigate degradation . Contradictions arise in Re’s role: some studies report improved creep resistance, while others note embrittlement due to TCP (topologically close-packed) phase formation .

Q. What computational methods resolve discrepancies between experimental and predicted Re diffusion coefficients in Ni?

  • Methodological Answer : Density functional theory (DFT) calculates Re’s activation energy for diffusion in Ni (∼2.8 eV), but experimental values (e.g., via radiotracer studies) often show lower values (∼2.3 eV). Hybrid Monte Carlo/molecular dynamics simulations incorporating vacancy-mediated diffusion mechanisms reconcile this gap. Discrepancies may stem from impurity effects (e.g., C or S) in experimental samples, which are omitted in idealized DFT models .

Q. How can synchrotron-based XAFS clarify Re’s local electronic environment in Ni-Re catalysts during CO₂ hydrogenation?

  • Methodological Answer : Operando X-ray absorption fine structure (XAFS) at the Re L₃-edge tracks changes in Re oxidation state and coordination geometry during catalytic cycles. For example, Re⁰ (metallic) sites in Ni-Re catalysts show higher methanation activity than Re⁴⁺ (oxide) species. Challenges include beam-induced sample heating, requiring cryogenic stages or rapid data collection protocols .

Data Contradiction Analysis

Q. Why do experimental studies report conflicting Re solubility limits in Ni-based alloys?

  • Methodological Answer : Variations arise from synthesis methods (e.g., arc-melting vs. electrodeposition) and characterization resolution. Arc-melted alloys cooled at 10³ K/s show higher Re solubility (∼15 at%) due to kinetic trapping, whereas equilibrium conditions (slow cooling) limit solubility to ∼12 at%. Atom probe tomography (APT) provides nanoscale solubility data, resolving these contradictions .

Methodological Tables

Parameter Ni-Re Electrodeposition High-Temperature Stability
Optimal Current Density20–50 mA/cm² N/A
Re Solubility in γ-Ni (1200°C)12 at% 12 at% (equilibrium)
Key Characterization ToolTEM-EDS Synchrotron XRD
Major ContradictionRe embrittlement vs. creep resistanceKinetic vs. equilibrium solubility

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